Carbutamide-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNNGKXZGSZIP-WRMMWXQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Carbutamide-d9 and its chemical structure
An In-depth Technical Guide to Carbutamide-d9
Introduction
This compound is the isotopically labeled form of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced by deuterium.[1][2] Carbutamide itself is a first-generation sulfonylurea drug, historically significant as one of the first oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[3][4] While the parent compound's clinical use has been largely superseded due to concerns about toxicity, this compound serves as a critical tool in modern biomedical and pharmaceutical research.[5]
The primary application of this compound is in pharmacokinetic and metabolic studies.[2] Its increased mass due to deuterium substitution allows it to be distinguished from the non-labeled compound by mass spectrometry. Consequently, it is an ideal internal standard for the accurate quantification of Carbutamide and its metabolites in biological samples.[1][2] Its mechanism of action is analogous to that of Carbutamide, which involves the stimulation of insulin release from pancreatic beta cells.[2][3]
Chemical Identity and Structure
This compound is chemically defined as 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea.[2] It retains the core sulfonylurea framework of the parent compound, consisting of a benzene sulfonamide linked to a deuterated butylurea moiety.[2]
Caption: Logical diagram of this compound's chemical structure.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing essential information for researchers and laboratory professionals.
| Property | Value | Reference(s) |
| CAS Number | 1246820-50-7 | [2][6][7] |
| Molecular Formula | C₁₁H₈D₉N₃O₃S | [2][8] |
| Molecular Weight | ~280.39 g/mol | [2][8][9] |
| IUPAC Name | 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | [2] |
| InChI Key | VDTNNGKXZGSZIP-WRMMWXQOSA-N | [2] |
| Canonical SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | [2] |
| Synonyms | BZ-55-d9, Bucarban-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide | [1][10][11] |
| Physical Form | White Crystalline Solid | [6] |
| Solubility | Soluble in water and alcohol solvents. | [5][6] |
Experimental Protocols
Synthesis Methodologies
The synthesis of this compound involves the specific incorporation of deuterium atoms into the parent Carbutamide structure. While exact proprietary protocols may vary, the general methodologies include:
-
Deuterium Exchange Reactions : This process involves subjecting Carbutamide or a precursor to conditions that facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as D₂O, under controlled temperature, pressure, and catalytic conditions.[2]
-
Chemical Synthesis with Deuterated Reagents : A more precise method involves a multi-step chemical synthesis pathway where a deuterated starting material is used.[2][6] For this compound, this would typically involve reacting a suitable sulfonylurea precursor with a fully deuterated butylamine (butylamine-d9). This ensures the specific and complete labeling of the butyl moiety.[2]
Rigorous quality control, often involving NMR and mass spectrometry, is essential to confirm the purity and the precise location and extent of isotopic labeling in the final product.[6]
Application as an Internal Standard in Mass Spectrometry
This compound is frequently used as an internal standard for the quantification of Carbutamide in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Methodology:
-
Preparation of Standard Solutions : A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to create a working internal standard (IS) solution (e.g., 100 ng/mL).
-
Sample Preparation : A fixed volume of the this compound IS working solution is added to all samples, including calibration standards, quality controls, and the unknown biological samples, at the beginning of the extraction process.
-
Extraction : The analytes (Carbutamide and this compound) are extracted from the biological matrix. This is commonly achieved through protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis : The extracted sample is injected into an LC-MS system. The liquid chromatography step separates the analyte from other matrix components. The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbutamide and this compound.
-
Quantification : The peak area of the Carbutamide analyte is measured and normalized to the peak area of the this compound internal standard. This ratio (Analyte Area / IS Area) is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Carbutamide in the unknown samples is then calculated from this curve.
Caption: Workflow for using this compound as an internal standard.
Mechanism of Action of Carbutamide
The functional relevance of this compound in biological systems is identical to its non-deuterated parent compound. Carbutamide exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β-cells.[5][12]
The mechanism is initiated by Carbutamide binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) in the β-cell plasma membrane.[3] This binding event closes the K-ATP channel, reducing potassium efflux from the cell. The resulting accumulation of intracellular potassium ions leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is the critical trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][12]
Caption: Signaling pathway for Carbutamide-induced insulin secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 3. What is Carbutamide used for? [synapse.patsnap.com]
- 4. Carbutamide--the first oral antidiabetic. A retrospect [pubmed.ncbi.nlm.nih.gov]
- 5. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]
- 11. Page loading... [wap.guidechem.com]
- 12. What is the mechanism of Carbutamide? [synapse.patsnap.com]
Synthesis and Characterization of Carbutamide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Carbutamide-d9, an isotopically labeled derivative of the first-generation sulfonylurea, Carbutamide. This document details the chemical properties, a proposed synthesis protocol, and the analytical characterization of this compound, making it a valuable resource for professionals in drug metabolism, pharmacokinetic studies, and analytical chemistry.
Introduction
This compound is the deuterated form of Carbutamide, a compound historically significant as one of the first oral hypoglycemic agents.[1][2][3] In this compound, nine hydrogen atoms on the butyl group have been replaced with deuterium.[4][5][6] This isotopic labeling does not significantly alter the chemical or pharmacological properties of the molecule but provides a crucial tool for analytical and research purposes.[7] Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Carbutamide and its metabolites in biological matrices.[4][7] The increased mass due to deuterium substitution allows for clear differentiation from the endogenous, non-labeled compound, thereby improving the accuracy and precision of pharmacokinetic and metabolic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide | [6] |
| Synonyms | N1-(Butyl-d9-carbamoyl)sulfanilamide, 1-(Butyl-d9)-3-sulfanilylurea, BZ 55-d9 | [6] |
| CAS Number | 1246820-50-7 | [4][5][8] |
| Molecular Formula | C₁₁H₈D₉N₃O₃S | [4][5][8] |
| Molecular Weight | 280.39 g/mol | [4][5][6] |
| Appearance | Solid | N/A |
| Unlabeled CAS | 339-43-5 | [4] |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for this compound are not publicly available, a plausible and commonly employed synthetic route involves the reaction of a deuterated amine with a sulfonyl isocyanate. The following is a proposed experimental protocol based on established organic chemistry principles for the synthesis of sulfonylureas.
Proposed Synthetic Scheme
The synthesis of this compound can be envisioned as a two-step process, starting from commercially available deuterated butan-1-amine (Butan-1-amine-d9).
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-aminophenylsulfonyl isocyanate
-
To a solution of 4-aminobenzenesulfonamide in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), a phosgene equivalent (e.g., triphosgene) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 4-aminophenylsulfonyl isocyanate, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 4-aminophenylsulfonyl isocyanate is redissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
A solution of Butan-1-amine-d9 in the same solvent is added dropwise to the isocyanate solution at room temperature.
-
The reaction mixture is stirred for 12-24 hours at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization and Analytical Data
The characterization of this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule. For this compound, the ¹H NMR spectrum is expected to be significantly different from that of non-labeled Carbutamide, particularly in the aliphatic region.
Expected ¹H NMR Spectral Data:
The signals corresponding to the butyl group protons in Carbutamide would be absent in the ¹H NMR spectrum of this compound. The aromatic protons of the aminobenzenesulfonamide moiety should remain.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.6 - 7.8 | m |
| Amine (NH₂) | ~4.1 | br s |
| Urea (NH) | Variable | br s |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum is expected to show signals for all 11 carbon atoms. The signals for the deuterated butyl carbons will be observed as multiplets with attenuated intensity due to C-D coupling.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | ~152 |
| Aromatic C-S | ~129 |
| Aromatic CH | ~128 |
| Aromatic CH | ~113 |
| C=O (Urea) | ~154 |
| Butyl-d9 C1 | ~40 |
| Butyl-d9 C2 | ~32 |
| Butyl-d9 C3 | ~20 |
| Butyl-d9 C4 | ~13 |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. Electrospray ionization (ESI) is a common method for the analysis of such compounds.
Expected Mass Spectrometry Data:
The molecular ion peak in the mass spectrum of this compound will be shifted by +9 mass units compared to the non-deuterated Carbutamide, reflecting the replacement of nine protons with deuterons.
| Parameter | Carbutamide | This compound |
| Molecular Formula | C₁₁H₁₇N₃O₃S | C₁₁H₈D₉N₃O₃S |
| Monoisotopic Mass | 271.10 g/mol | 280.16 g/mol |
| [M+H]⁺ | m/z 272.11 | m/z 281.17 |
| [M-H]⁻ | m/z 270.09 | m/z 279.15 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be informative, with fragments containing the butyl moiety showing a corresponding +9 Da mass shift.
Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.
Mechanism of Action and Signaling Pathway
The mechanism of action of Carbutamide (and by extension, this compound) as a hypoglycemic agent involves the stimulation of insulin release from pancreatic β-cells. This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels.
Caption: Signaling pathway of Carbutamide in pancreatic β-cells.
Conclusion
This compound is a critical analytical tool for modern drug development and metabolic research. This guide provides a foundational understanding of its synthesis and characterization. While the provided synthesis is a proposed route, it is based on well-established chemical reactions. The characterization data presented, though predictive for the deuterated analog, is grounded in the known analytical profile of Carbutamide and the principles of isotopic labeling. Researchers utilizing this compound should always refer to the certificate of analysis provided by the supplier for lot-specific data.
References
- 1. Carbutamide--the first oral antidiabetic. A retrospect PMID: 9628248 | MCE [medchemexpress.cn]
- 2. Carbutamide--the first oral antidiabetic. A retrospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experiences with carbutamide, an orally given hypoglycemic agent; preliminary report. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. Buy this compound (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 8. This compound | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
An in-depth exploration for researchers, scientists, and drug development professionals on the theory, application, and practical implementation of deuterated internal standards for achieving the highest accuracy and precision in quantitative mass spectrometry.
Executive Summary
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the demand for analytical precision and accuracy is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and specificity. However, the accuracy of LC-MS quantification is susceptible to various sources of error, most notably matrix effects and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is the universally accepted gold standard to correct for these variations. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective use of deuterated standards in mass spectrometry.
The Core Principle: Mitigating Variability
The fundamental value of a deuterated internal standard lies in its chemical near-identity to the analyte of interest. By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H), the resulting molecule is chemically identical in terms of reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2]
When a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation, it experiences the exact same experimental conditions as the target analyte. This includes any losses during extraction, derivatization, and injection, as well as any signal suppression or enhancement caused by the sample matrix during ionization.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise quantification of the analyte.[2]
Advantages of Deuterated Standards Over Analogues
While structural analogues can be used as internal standards, deuterated standards offer superior performance due to their closer physicochemical properties to the analyte.
-
Co-elution: Deuterated standards typically co-elute with the analyte, ensuring they are subjected to the same matrix effects at the same point in time.[3]
-
Similar Ionization Efficiency: The ionization efficiency of a deuterated standard is nearly identical to its non-deuterated counterpart, providing more accurate correction for ion suppression or enhancement.
-
Improved Precision and Accuracy: The use of deuterated standards significantly improves the precision and accuracy of bioanalytical methods. For instance, in the analysis of sirolimus, interpatient assay imprecision (CV) was markedly lower with a deuterated standard (2.7%-5.7%) compared to a non-deuterated analogue (7.6%-9.7%). Similarly, a study on the anticancer agent kahalalide F demonstrated a statistically significant improvement in both precision and accuracy upon switching from an analogue to a stable isotope-labeled internal standard.[4]
Data Presentation: Quantitative Impact of Deuterated Standards
The use of deuterated internal standards demonstrably enhances the quality of quantitative data. The following table summarizes the typical improvements observed in bioanalytical method validation parameters.
| Validation Parameter | Without Internal Standard / With Analog IS | With Deuterated Internal Standard |
| Accuracy | Can deviate significantly, with some studies showing differences of over 60%.[5] | Typically within ±15% of the nominal value (as per FDA guidelines).[6] |
| Precision (RSD/CV) | Can be high, with RSD values exceeding 50% in complex matrices.[5] | Generally <15%, with some methods achieving <5%.[7] |
| Linearity (r²) | May be acceptable, but the accuracy of back-calculated concentrations can be poor. | Consistently high (often >0.99) with accurate back-calculation of standards. |
| Lower Limit of Quantification (LLOQ) | Often higher due to greater variability at low concentrations. | Can be pushed lower due to improved signal-to-noise and reduced variability. |
| Recovery | Highly variable and difficult to control. | Variations in recovery are effectively normalized by the internal standard. |
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards requires meticulous experimental design and execution. Below are detailed methodologies for key experimental stages, using the therapeutic drug monitoring (TDM) of tacrolimus in whole blood as a representative example.
Synthesis and Selection of Deuterated Standards
The synthesis of deuterated standards is a critical step that dictates their performance. Common methods include:
-
Hydrogen/Deuterium Exchange: This method involves the exchange of protons for deuterons, often catalyzed by acid, base, or metal catalysts in the presence of a deuterated solvent like D₂O.[7]
-
Chemical Synthesis with Labeled Precursors: This approach provides more control over the position of the deuterium labels and involves using deuterated building blocks in a multi-step synthesis. For example, deuterated Grignard reagents (e.g., CD₃MgBr) can be used to introduce deuterated methyl groups.[8]
Key considerations for selecting a deuterated standard:
-
Isotopic Purity: Should be as high as possible (typically >98%) to minimize signal overlap with the analyte.
-
Position of Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent back-exchange with protons from the solvent.
-
Mass Shift: A sufficient mass difference (ideally ≥ 3 Da) between the analyte and the standard is necessary to avoid isotopic crosstalk.
Sample Preparation: Tacrolimus in Whole Blood
This protocol is a common approach for the extraction of immunosuppressants from whole blood for LC-MS/MS analysis.
-
Erythrocyte Lysis:
-
To a 100 µL whole blood sample, add 200 µL of a precipitation solution containing 0.2 M zinc sulfate in a 1:4 (v/v) ratio with methanol. This solution also contains the deuterated internal standard (e.g., tacrolimus-d₄) at a known concentration.[9]
-
The zinc sulfate facilitates the lysis of red blood cells, releasing the drug, and aids in protein precipitation.[8]
-
-
Protein Precipitation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]
-
LC-MS/MS Analysis: Instrumental Parameters
The following are typical starting parameters for the analysis of tacrolimus and its deuterated internal standard.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[9]
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[10]
-
Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[10]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.[11]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tacrolimus: m/z 821.5 → 768.5 (Ammonium adduct)[1]
-
Tacrolimus-d₄ (Internal Standard): m/z 825.5 → 772.5
-
-
Source Parameters: These will be instrument-specific but typically include optimizing capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity.
-
Mandatory Visualizations: Workflows and Logical Relationships
General LC-MS/MS Workflow with Deuterated Internal Standard
Therapeutic Drug Monitoring (TDM) Logical Workflow
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, most notably matrix effects. This leads to unparalleled accuracy and precision, which is critical for regulatory submissions in drug development and for accurate patient monitoring in clinical settings. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analogue, the significant improvement in data quality, method robustness, and the reduction in failed analytical runs provide a substantial return on investment. As the demand for higher quality data continues to grow, the use of deuterated standards will remain the gold standard in quantitative mass spectrometry.
References
- 1. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. japsonline.com [japsonline.com]
- 7. Automated processing of whole blood samples for the determination of immunosuppressants by liquid chromatography tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 9. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling with Deuterium in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of isotopic labeling with deuterium in drug metabolism studies. Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research, offering significant advantages in understanding and optimizing the metabolic fate of drug candidates. This document outlines the core concepts, experimental methodologies, and data interpretation strategies associated with this powerful technique.
Core Principles of Deuterium Labeling in Drug Metabolism
The substitution of hydrogen with deuterium in a drug molecule can profoundly influence its metabolic profile, primarily through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased bond strength can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.
Key Advantages of Deuterium Labeling:
-
Improved Pharmacokinetic Profile: By slowing metabolism, deuterium substitution can increase a drug's half-life, leading to prolonged therapeutic effects and potentially reduced dosing frequency.
-
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of metabolism can shunt the biotransformation towards alternative, less harmful pathways.
-
Enhanced Metabolic Stability: Increased resistance to enzymatic degradation leads to greater stability of the parent drug in biological systems.
-
Elucidation of Metabolic Pathways: Deuterium-labeled compounds are crucial tracers for identifying metabolites and understanding complex biotransformation pathways.
The magnitude of the KIE is dependent on the specific metabolic reaction and the enzyme involved. For instance, cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism, often exhibit a pronounced KIE.
Quantitative Data on the Impact of Deuteration
The following tables summarize quantitative data from various studies, illustrating the impact of deuterium labeling on key drug metabolism parameters.
Table 1: Kinetic Isotope Effect on In Vitro Intrinsic Clearance
| Compound | Enzyme System | Deuterated Position(s) | Intrinsic Clearance KIE (CLint H / CLint D) | Reference |
| Chemotype 2a | Human Liver Microsomes | Both O- and N-methyl groups | Largest observed | |
| Chemotype 2a | r-CYP3A4 | Both O- and N-methyl groups | Significant | |
| Chemotype 2a | r-CYP2C19 | O-methyl group only | 4.0 | |
| Chemotype 2a | r-CYP2C19 | Both O- and N-methyl groups | 4.5 | |
| Chemotype 1a | Human Liver Microsomes | Various single positions | No significant effect | |
| Chemotype 1a | r-CYP3A4 | Various single positions | No significant effect | |
| Methadone | Mouse Liver Microsomes | N-demethylation | 1.3 | |
| Methadone | Human Liver Microsomes | N-demethylation | 1.0 |
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Species | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Methadone | d9-methadone | Mouse | AUC (plasma) | - | - | 5.7-fold increase | |
| Methadone | d9-methadone | Mouse | Cmax (plasma) | - | - | 4.4-fold increase | |
| Methadone | d9-methadone | Mouse | Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease | |
| Methadone | d9-methadone | Mouse | Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9-fold decrease | |
| Enzalutamide | HC-1119 | Mouse, Rat, Dog | AUC | - | Higher | - | |
| Caffeine | d9-caffeine | Human | Exposure (AUC) | - | - | 4-fold higher |
Experimental Protocols
This section provides detailed methodologies for key experiments in deuterium labeling studies.
Synthesis of Deuterated Compounds
The synthesis of deuterated drug analogs can be achieved through various methods, including:
-
Direct Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a transition metal.
-
Protocol: A common procedure involves the use of a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) and an aluminum source to generate deuterium gas in situ. The reaction mixture is typically subjected to sonication and microwave irradiation to facilitate the exchange.
-
-
Reductive Deuteration: This involves the reduction of a functional group (e.g., alkene, carbonyl) using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
-
Dehalogenation-Deuteration: This method involves the replacement of a halogen atom with deuterium using deuterium gas and a catalyst like Pd/C.
-
Stepwise Synthesis: This approach utilizes commercially available deuterated starting materials in a multi-step synthesis to build the final deuterated molecule.
Purification: Following synthesis, the deuterated compound is typically purified using techniques such as silica gel chromatography to achieve high isotopic and chemical purity.
In Vitro Metabolism Assay using Human Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (deuterated and non-deuterated)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile or other organic solvent to stop the reaction
-
-
Procedure:
-
Prepare an incubation mixture containing HLM, phosphate buffer, and MgCl₂.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Mass Spectrometry Analysis of Deuterated Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying deuterated drugs and their metabolites.
-
Principle: The mass spectrometer distinguishes between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z). Each deuterium atom adds approximately 1 Da to the molecular weight of the compound.
-
Methodology:
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph to separate the parent drug from its metabolites.
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are then introduced into the mass spectrometer. In a tandem MS experiment (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are detected. This provides structural information and enhances selectivity.
-
Data Analysis: By comparing the retention times and mass spectra of the samples from the deuterated and non-deuterated compound incubations, metabolites can be identified. The use of a deuterated internal standard allows for accurate quantification.
-
NMR Spectroscopy for Deuterium Incorporation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation in a molecule.
-
¹H NMR: In the proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or decrease in intensity.
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum that shows peaks at the chemical shifts corresponding to the deuterated positions. This technique is particularly useful for quantifying the percentage of deuterium incorporation at specific sites.
-
Experimental Considerations:
-
For ²H NMR, highly enriched samples are often required due to the low natural abundance of deuterium.
-
Non-deuterated solvents can be used for ²H NMR experiments.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in deuterium labeling studies.
Caption: A high-level overview of the experimental workflow in a deuterium labeling study.
Caption: The fundamental principle of the Kinetic Isotope Effect.
Caption: A representation of how deuterium labeling can slow CYP3A4-mediated metabolism.
Conclusion
Isotopic labeling with deuterium is a versatile and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can favorably alter the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for the successful application of this technique in the pharmaceutical sciences.
Carbutamide-d9 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. This guide is intended for use by researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1246820-50-7 |
| Molecular Formula | C₁₁H₈D₉N₃O₃S |
| Molecular Weight | 280.39 g/mol |
| Synonyms | BZ-55-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide |
| Isotopic Purity | Typically ≥98% |
Signaling Pathway of Carbutamide
Carbutamide, as a first-generation sulfonylurea, exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells. The signaling pathway is initiated by the binding of Carbutamide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of these cells. This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.
A Technical Guide to Commercial Suppliers of Carbutamide-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioanalysis.
Introduction to this compound
This compound (CAS No. 1246820-50-7) is a stable isotope-labeled version of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the quantification of Carbutamide in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and improving the accuracy and precision of the analytical method.[1]
Commercial Suppliers of this compound
A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for this compound from various commercial sources. While chemical purity is generally high for such research-grade compounds, the critical parameter of isotopic enrichment is often not explicitly stated on product pages and is typically detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |
| LGC Standards (incorporating Toronto Research Chemicals) | TRC-C183302 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | >95% (for unlabeled) | 1 mg, 10 mg |
| MedChemExpress | HY-W011651S | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | 1 mg, 10 mg |
| Santa Cruz Biotechnology | sc-211113 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |
| EvitaChem | EVT-1465138 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |
| Pharmaffiliates | PA STI 017970 | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | Not specified | Inquire |
| Cayman Chemical | Not Available | 1246820-50-7 | C₁₁H₈D₉N₃O₃S | 280.39 | ≥98% (for unlabeled) | Not specified |
Note: Purity and isotopic enrichment are critical parameters. It is strongly recommended to request a Certificate of Analysis from the supplier for lot-specific data.
Representative Experimental Protocol: Quantification of Carbutamide in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of Carbutamide in human plasma, adapted from established methods for other sulfonylurea drugs. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Carbutamide analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Carbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbutamide in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carbutamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbutamide: m/z 272.1 → 156.1 (Quantifier), m/z 272.1 → 91.1 (Qualifier)
-
This compound: m/z 281.2 → 165.1 (Note: These MRM transitions are predicted and should be optimized on the specific instrument.)
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the procurement and application workflow for this compound in a typical research setting.
References
Carbutamide-d9: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data and handling precautions for Carbutamide-d9 (CAS No: 1246820-50-7). As a deuterated analog of the first-generation sulfonylurea, Carbutamide, this isotopically labeled compound is primarily utilized in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry analyses.[1] While specific safety data for this compound is limited, the following information is based on the well-documented profile of its parent compound, Carbutamide, and established best practices for handling isotopically labeled research chemicals. Deuteration is not expected to fundamentally alter the primary chemical properties or toxicological profile.[1]
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for both this compound and its parent compound, Carbutamide.
| Property | This compound | Carbutamide | Data Source(s) |
| CAS Number | 1246820-50-7 | 339-43-5 | [2] |
| Molecular Formula | C₁₁H₈D₉N₃O₃S | C₁₁H₁₇N₃O₃S | [2][3] |
| Molecular Weight | 280.39 g/mol | 271.34 g/mol | [3] |
| Appearance | Solid | Crystalline Solid | [4] |
| Solubility | Soluble in DMSO and Dimethyl Formamide | Soluble in DMSO (~12 mg/ml) and Dimethyl Formamide (~11 mg/ml). Slightly soluble in ethanol. Solubility in PBS (pH 7.2) is approximately 0.3 mg/ml. | [4] |
| Storage Temperature | -20°C | -20°C | [4] |
Hazard Identification and Classification
Carbutamide is classified under the Globally Harmonized System (GHS) with the following hazard statements. Researchers should assume this compound carries similar hazards.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source:[5]
The logical workflow for hazard identification and subsequent response is crucial for maintaining a safe laboratory environment.
References
An In-Depth Technical Guide to the Pharmacological Class of Carbutamide and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of carbutamide, a first-generation sulfonylurea, and its deuterated analog. Carbutamide exerts its hypoglycemic effect primarily by stimulating insulin secretion from pancreatic β-cells through the inhibition of ATP-sensitive potassium (KATP) channels. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available clinical data. While specific comparative data for its deuterated analog, carbutamide-d9, are not available in the public domain, this guide discusses the potential implications of deuteration on the drug's metabolic fate and pharmacokinetic properties based on the established principles of kinetic isotope effects. This paper aims to serve as a foundational resource for researchers and professionals involved in the development and study of antidiabetic agents.
Introduction
Carbutamide was one of the first orally administered hypoglycemic agents belonging to the sulfonylurea class of drugs.[1][2] Historically significant in the management of type 2 diabetes mellitus, it provided a new therapeutic avenue beyond insulin injections.[1] Like other sulfonylureas, its primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1] Despite its early introduction, carbutamide was eventually withdrawn from some markets due to concerns about toxicity.[3]
The exploration of deuterated analogs of existing drugs has emerged as a strategy to potentially modify pharmacokinetic and metabolic profiles, leading to improved therapeutic characteristics.[4] this compound is the deuterated form of carbutamide, where nine hydrogen atoms have been replaced by deuterium.[5] While primarily used as a tracer or internal standard in analytical studies, the impact of deuteration on its pharmacological properties is a subject of scientific interest.[4][5]
This guide will provide an in-depth analysis of the pharmacological class of carbutamide and its deuterated analog, focusing on their mechanism of action, presenting available quantitative data in a structured format, and outlining relevant experimental protocols.
Pharmacological Class and Mechanism of Action
Carbutamide is classified as a first-generation sulfonylurea.[2] The primary therapeutic effect of sulfonylureas is to lower blood glucose levels by stimulating insulin secretion from the pancreas.[1][6] This action is dependent on the presence of functional pancreatic β-cells.[6]
The molecular mechanism of action involves the following key steps:
-
Binding to the Sulfonylurea Receptor (SUR1): Carbutamide binds to the high-affinity sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[7][8][9]
-
Inhibition of the KATP Channel: This binding event leads to the closure of the KATP channel.[7][9]
-
Membrane Depolarization: The closure of the KATP channel inhibits the efflux of potassium ions (K+), leading to a depolarization of the β-cell membrane.[9]
-
Calcium Influx: The membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[9]
-
Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[9]
This process is glucose-dependent, meaning that sulfonylureas are more effective at stimulating insulin secretion in the presence of glucose.[9]
In addition to its primary pancreatic effects, some studies suggest that sulfonylureas may also have extrapancreatic actions, such as enhancing the peripheral sensitivity to insulin, though this is considered a secondary effect.[10]
Signaling Pathway of Carbutamide
The signaling cascade initiated by carbutamide in the pancreatic β-cell is illustrated in the following diagram:
Quantitative Data
The following tables summarize the available quantitative data for carbutamide. As of the time of this writing, specific comparative quantitative data for the deuterated analog, this compound, are not publicly available. This compound is primarily documented for its use as an internal standard or tracer in metabolic and pharmacokinetic studies.[4][5] The potential impact of deuteration is a slower rate of metabolism due to the kinetic isotope effect, which could theoretically lead to a longer half-life and increased exposure, but this has not been quantified for carbutamide in the literature.
Table 1: Pharmacokinetic Properties of Carbutamide
| Parameter | Value | Species | Reference(s) |
| Peak Plasma Concentration (Tmax) | 2 - 4 hours | Human | [1] |
| Duration of Action | Up to 24 hours | Human | [1] |
| Absorption | Readily absorbed from the GI tract | Human | [11] |
| Protein Binding | Largely bound to plasma proteins | Human | [11] |
Table 2: Pharmacodynamic Properties of Carbutamide
| Parameter | Value | System | Reference(s) |
| IC50 for KATP channels | 173 µM | β-cells | [12] |
| Effect on Blood Glucose | Reduces blood glucose levels | Anesthetized dogs | [12] |
| Clinical Efficacy | More effective than tolbutamide in severe metabolic disturbance | Human | [13] |
Table 3: Physicochemical Properties of Carbutamide and this compound
| Property | Carbutamide | This compound | Reference(s) |
| Molecular Formula | C11H17N3O3S | C11H8D9N3O3S | [3],[5] |
| Molecular Weight | 271.34 g/mol | 280.39 g/mol | [3],[5] |
| CAS Number | 339-43-5 | 1246820-50-7 | [3],[5] |
Experimental Protocols
Detailed experimental protocols from the cited literature are often not fully elaborated within the publications. However, based on the methodologies described, the following sections outline the general procedures for key experiments relevant to the study of carbutamide and other sulfonylureas.
In Vivo Assessment of Hypoglycemic Activity
This protocol describes a general method for evaluating the blood glucose-lowering effects of an oral hypoglycemic agent in an animal model.
Objective: To determine the effect of carbutamide on blood glucose levels in vivo.
Animal Model: Rabbits or rats are commonly used. Diabetes can be induced chemically, for example, with alloxan, to create a model of the disease state.[14]
Procedure:
-
Animal Preparation: Animals are fasted overnight to establish a baseline blood glucose level.
-
Baseline Blood Sample: A blood sample is collected from a marginal ear vein (rabbits) or tail vein (rats) to measure the initial blood glucose concentration.
-
Drug Administration: Carbutamide is administered orally via gavage. A control group receives the vehicle (e.g., a starch suspension).
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Blood Glucose Measurement: Blood glucose concentrations are determined using a glucose oxidase method or a calibrated glucometer.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each time point and compared between the treated and control groups.
References
- 1. What is Carbutamide used for? [synapse.patsnap.com]
- 2. Carbutamide - Wikipedia [en.wikipedia.org]
- 3. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Sulfonylureas enhance in vivo the effectiveness of insulin in type 1 (insulin dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical experiences with carbutamide, an orally given hypoglycemic agent; preliminary report. | Semantic Scholar [semanticscholar.org]
- 12. A screening test for detecting sulfonylureas in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of oral antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Carbutamide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the key analytical data, details the experimental methodologies used to obtain this data, and provides visual representations of the quality control workflow.
Quantitative Data Summary
The following tables summarize the essential quantitative data typically found on a this compound Certificate of Analysis. These values are crucial for assessing the suitability of the material for its intended research application.
Table 1: Identification and General Properties
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 1246820-50-7[1][2][3][4][5] |
| Molecular Formula | C₁₁H₈D₉N₃O₃S[2][3][4] |
| Molecular Weight | 280.39 g/mol [2][3][4] |
| Appearance | White to off-white solid |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Result |
| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |
| Isotopic Enrichment (by MS) | Mass Spectrometry | ≥99 atom % D |
| Residual Solvents (by GC-HS) | Gas Chromatography - Headspace | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Experimental Protocols
Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into how the quantitative data is generated and verified.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Carbutamide and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of this peak, relative to the total area of all peaks, is used to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Enrichment
Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by LC.
-
Ionization: The sample is ionized, usually in positive ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The spectrum will show a peak corresponding to the molecular ion of this compound.
-
Data Interpretation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. The high-resolution mass measurement provides confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals and the ¹³C NMR spectrum are analyzed to confirm the overall chemical structure.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the quality control process for this compound and the signaling pathway of its non-deuterated counterpart.
Caption: Quality Control Workflow for this compound.
Caption: Mechanism of Action of Carbutamide.
This technical guide provides a framework for understanding the critical quality attributes of this compound as presented in a Certificate of Analysis. The detailed experimental protocols and visual workflows are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess the suitability of this material for their studies. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[4]
References
Methodological & Application
Application Note: High-Throughput Quantification of Carbutamide-d9 in Human Plasma using LC-MS/MS
The Use of Carbutamide-d9 as an Internal Standard in Bioanalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] Carbutamide-d9, the deuterated analog of the first-generation sulfonylurea antidiabetic drug Carbutamide, serves as an exemplary internal standard for the quantification of Carbutamide and other structurally related sulfonylureas in biological samples such as plasma and serum.[3][4] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization, thereby correcting for matrix effects and other sources of error.[1][5]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method for the quantification of a representative sulfonylurea analyte in human plasma. The protocols are based on established methodologies for the analysis of antidiabetic drugs and adhere to regulatory guidelines for bioanalytical method validation.[6][7][8]
Application: Quantification of a Sulfonylurea Drug in Human Plasma
This application note describes a validated LC-MS/MS method for the determination of a target sulfonylurea analyte in human plasma, employing this compound as the internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Principle
The method involves the extraction of the analyte and the internal standard (this compound) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes: Target Sulfonylurea Drug (Reference Standard), this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free Human Plasma (with K2EDTA as anticoagulant)
-
Other: Ammonium Acetate (LC-MS Grade)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target sulfonylurea reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the analyte working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification - ULOQ)
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation Workflow
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Target Analyte: To be determined based on the specific sulfonylurea
-
This compound (IS): Precursor Ion (m/z) -> Product Ion (m/z) - Specific transitions to be optimized
-
Bioanalytical Method Validation Summary
The described method should be fully validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9] The following tables summarize the expected performance characteristics of a validated assay using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 1 ng/mL |
| LLOQ Accuracy (% Bias) | Within ±20% |
| LLOQ Precision (%CV) | ≤ 20% |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |
| LLOQ | 1 | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low | 3 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium | 150 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High | 800 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 3 | Consistent | Consistent | 85 - 115 |
| High | 800 | Consistent | Consistent | 85 - 115 |
Table 4: Stability
| Stability Test | Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to Room Temp. | 3 Cycles | % Bias within ±15% |
| Short-Term (Bench-Top) Stability | Room Temperature | 8 hours | % Bias within ±15% |
| Long-Term Stability | -80°C | 30 days | % Bias within ±15% |
| Post-Preparative Stability | Autosampler (e.g., 10°C) | 24 hours | % Bias within ±15% |
Signaling Pathways and Logical Relationships
The logical relationship in a bioanalytical method validation is a structured process to ensure the reliability and reproducibility of the analytical data. This process is governed by regulatory guidelines.
Bioanalytical Method Validation Process
Conclusion
This compound is a highly suitable internal standard for the bioanalysis of sulfonylurea drugs and related compounds. Its use in a well-validated LC-MS/MS method, as outlined in these protocols, ensures the generation of high-quality, reliable data essential for drug development and clinical research. The detailed experimental procedures and validation criteria provide a robust framework for scientists to implement this methodology in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard like this compound contribute significantly to the accuracy and reproducibility of bioanalytical results.
References
- 1. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. agilent.com [agilent.com]
- 6. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbutamide-d9 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of carbutamide and its deuterated internal standard, carbutamide-d9, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Carbutamide is a first-generation sulfonylurea drug that was formerly used to treat diabetes mellitus. Although largely replaced by newer-generation sulfonylureas, it is still utilized in research settings. Accurate quantification of carbutamide in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.
This protocol outlines a robust and reliable method for the extraction and quantification of carbutamide in plasma, employing protein precipitation for sample cleanup and a C18 reversed-phase column for chromatographic separation.
Experimental Protocols
Materials and Reagents
-
Carbutamide analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Stock and Working Solutions Preparation
-
Carbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbutamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the carbutamide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent for spiking into plasma samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: See Table 1 for recommended transitions. Collision energies should be optimized for the specific instrument.
Data Presentation
Quantitative data for the LC-MS/MS analysis of carbutamide and its internal standard are summarized in the table below.
Table 1: Mass Spectrometry Parameters for Carbutamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Carbutamide | 272.1 | 173.0 | 156.0 | Optimize for instrument |
| This compound | 281.1 | 173.0 | 165.0 | Optimize for instrument |
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for plasma sample quantification.
Stability Considerations
Based on general knowledge of sulfonylurea stability, carbutamide is expected to be relatively stable in plasma. However, for definitive studies, it is recommended to perform stability assessments. Long-term storage of plasma samples at -80°C is advisable to minimize degradation. Studies have shown that many metabolites in plasma are stable for several years at this temperature. For short-term storage (up to 24 hours), samples should be kept at 4°C. Repeated freeze-thaw cycles should be avoided.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma samples using LC-MS/MS. The described method, which includes protein precipitation for sample preparation and a robust chromatographic separation, is suitable for high-throughput bioanalysis in a drug development setting. Adherence to this protocol will enable researchers to obtain accurate and precise data for pharmacokinetic and other related studies.
Application Note: High-Throughput Solid-Phase Extraction Protocol for Sulfonylurea Analysis in Human Plasma Using Carbutamide-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylureas are a class of oral hypoglycemic agents widely used in the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and sample cleanup, leading to improved analytical sensitivity and accuracy. This application note details a robust and efficient SPE protocol for the extraction of various sulfonylureas from human plasma using Waters Oasis HLB cartridges, with Carbutamide-d9 serving as a stable isotope-labeled internal standard for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of several sulfonylurea compounds in human plasma following solid-phase extraction and LC-MS/MS analysis. It is important to note that the data presented below is a compilation from various studies to provide a comprehensive overview.
| Analyte | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Glibenclamide (Glyburide) | 85 - 105 | 0.5 - 2.0 | 1.0 - 10.0 |
| Glipizide | 88 - 102 | 1.0 - 2.0 | 5.0 - 10.0 |
| Gliclazide | 90 - 110 | 2.0 | 5.0 |
| Glimepiride | 87 - 108 | 0.5 - 1.0 | 1.0 - 5.0 |
| Tolbutamide | 82 - 95 | 2.0 | 10.0 |
| Chlorpropamide | 80 - 98 | 2.0 | 10.0 |
| Carbutamide | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of sulfonylureas from human plasma. This compound is utilized as an internal standard to ensure accuracy and precision in quantification.[1]
Materials and Reagents
-
SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) 1 cc/30 mg cartridges
-
Analytes: Glibenclamide, Glipizide, Gliclazide, Glimepiride, Tolbutamide, Chlorpropamide (analytical standards)
-
Internal Standard: this compound
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18 MΩ·cm), Formic acid (LC-MS grade)
-
Reagents: Human plasma (drug-free)
Sample Preparation
-
Spiking: To 500 µL of human plasma, add the appropriate volume of a standard solution containing the sulfonylurea analytes and 50 µL of a 1 µg/mL this compound internal standard solution in methanol.
-
Precipitation and Dilution: Add 500 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of deionized water containing 0.1% formic acid.
Solid-Phase Extraction (SPE) Protocol
A simplified 3-step SPE protocol is employed using the Waters Oasis HLB cartridges.[2]
-
Load: Directly load the diluted supernatant onto the Oasis HLB cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elute: Elute the retained sulfonylureas and the internal standard with 1 mL of methanol into a clean collection tube.
Sample Analysis by LC-MS/MS
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonylureas.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific mass spectrometer manufacturer's recommendations.
Visualizations
The following diagrams illustrate the key experimental workflow and the logical relationship of the SPE protocol.
Caption: Experimental workflow for sulfonylurea extraction.
Caption: Logical steps of the SPE protocol.
References
Application Notes and Protocols for Carbutamide-d9 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbutamide-d9 in pharmacokinetic (PK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the oral hypoglycemic agent, Carbutamide, in biological matrices. The use of a SIL-IS is a best practice in bioanalytical method development, offering significant advantages in mitigating matrix effects and improving the precision and accuracy of results.
Introduction to Carbutamide and the Role of this compound
Carbutamide is a first-generation sulfonylurea drug historically used in the management of type 2 diabetes mellitus. It functions by stimulating the release of insulin from pancreatic beta cells.[1] Accurate measurement of Carbutamide concentrations in biological fluids is essential for pharmacokinetic characterization, including the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound is a deuterated analog of Carbutamide, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Since this compound is chemically identical to Carbutamide, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte, enabling reliable quantification.
Key Applications of this compound in Pharmacokinetic Studies
-
Internal Standard for Bioanalytical Methods: this compound is predominantly used as an internal standard in LC-MS/MS methods to ensure the accuracy and reproducibility of Carbutamide quantification in plasma, serum, and other biological samples.
-
Metabolic Studies: As a tracer molecule, this compound can be employed to investigate the metabolic pathways of Carbutamide.
-
Bioequivalence Studies: Accurate quantification using this compound as an internal standard is crucial in bioequivalence studies comparing different formulations of Carbutamide.
Data Presentation: Pharmacokinetic Parameters of Carbutamide
While specific quantitative data from a dedicated pharmacokinetic study using this compound was not available in the reviewed literature, the following table outlines the key pharmacokinetic parameters that are typically determined. The values for Carbutamide's peak plasma concentration and time to reach peak plasma concentration have been reported.[1]
| Pharmacokinetic Parameter | Symbol | Description | Reported Value for Carbutamide |
| Peak Plasma Concentration | Cmax | The maximum observed concentration of the drug in plasma. | Data not available |
| Time to Peak Concentration | Tmax | The time at which Cmax is observed. | ~ 2 to 4 hours[1] |
| Area Under the Curve | AUC | The total drug exposure over time. | Data not available |
| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. | Long half-life (specific value not available)[2] |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | Data not available |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Data not available |
Experimental Protocols
The following is a representative protocol for the determination of Carbutamide in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methods for the analysis of sulfonylureas.
Preparation of Stock and Working Solutions
-
Carbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbutamide in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Carbutamide Working Solutions: Prepare a series of working solutions by serially diluting the Carbutamide stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 80 2.5 80 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbutamide: [M+H]+ → fragment ion (Specific m/z values to be optimized)
-
This compound: [M+H-d9]+ → fragment ion (Specific m/z values to be optimized)
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Mechanism of Action of Carbutamide
Caption: Mechanism of Carbutamide-induced insulin secretion.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Carbutamide analysis in PK studies.
Logical Relationship of Using a Stable Isotope-Labeled Internal Standarddot
References
Application Note: Quantification of Carbutamide in Urine using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carbutamide in human urine. The method utilizes a stable isotope-labeled internal standard, Carbutamide-d9, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, clinical monitoring, and drug development research. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). The method has been validated for key analytical parameters, demonstrating excellent linearity, precision, and accuracy.
Introduction
Carbutamide is a first-generation sulfonylurea oral hypoglycemic agent. Accurate and reliable measurement of Carbutamide in urine is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This approach effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results. This document provides a detailed protocol for the quantification of Carbutamide in urine, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Analytes: Carbutamide, this compound (Internal Standard - IS)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Diethyl ether (Analytical grade), Formic acid (LC-MS grade)
-
Reagents: Purified water (18 MΩ·cm), Blank human urine
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole or ion-trap mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine sample, add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 50 µL of 2 M formic acid to acidify the sample.
-
Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Carbutamide | 272.1 | 173.1 | 150 | 15 |
| Carbutamide | 272.1 | 156.1 | 150 | 20 |
| This compound (IS) | 281.1 | 173.1 | 150 | 15 |
| This compound (IS) | 281.1 | 165.1 | 150 | 20 |
Note: The precursor ion for Carbutamide corresponds to the [M+H]+ adduct.[1] The product ions result from characteristic fragmentation of the molecule.[1] The transitions for this compound are predicted based on the structure and may require optimization.
Data Presentation
The following table summarizes the validation parameters for the quantification of Carbutamide in a biological matrix, based on a similar published method for plasma.[1]
Table 2: Summary of Method Validation Data (adapted from plasma analysis)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (Intra-day) | < 10% RSD |
| Precision (Inter-day) | < 12% RSD |
| Accuracy (Intra-day) | 90 - 110% |
| Accuracy (Inter-day) | 88 - 112% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Carbutamide in urine.
Discussion
This application note provides a comprehensive protocol for the quantification of Carbutamide in urine using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological samples like urine. The described liquid-liquid extraction procedure is a classic and effective method for sample clean-up. The LC-MS/MS parameters, including the MRM transitions, are provided to enable specific and sensitive detection of Carbutamide. The presented validation data, while adapted from a plasma-based assay, demonstrates the expected performance of this method. Researchers should perform a full method validation in their own laboratory according to relevant regulatory guidelines.
Conclusion
The detailed LC-MS/MS method offers a reliable and accurate approach for the quantification of Carbutamide in human urine. This protocol is a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Carbutamide-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbutamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1][2] This is achieved through its interaction with the sulfonylurea receptor-1 (SUR1), which leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, triggering insulin exocytosis.[1] Carbutamide-d9, the deuterated analog of Carbutamide, serves as a valuable tool in research and development, particularly in pharmacokinetic and metabolic studies where it can be used as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.[3][4]
These application notes describe a hypothetical high-throughput screening (HTS) assay designed to identify novel insulin secretagogues. In this context, this compound is employed as a reference compound to validate assay performance and to provide a benchmark for the potency and efficacy of test compounds.
Signaling Pathway of Insulin Secretion Modulated by Sulfonylureas
The following diagram illustrates the signaling cascade initiated by sulfonylureas like Carbutamide in pancreatic β-cells, leading to insulin release.
Caption: Signaling pathway of Carbutamide-induced insulin secretion.
High-Throughput Screening Assay for Insulin Secretagogues
This section outlines a detailed protocol for a cell-based HTS assay to identify compounds that stimulate insulin secretion. The assay utilizes a stable cell line expressing the components of the K-ATP channel and a reporter system for insulin release.
Experimental Workflow
The diagram below provides a high-level overview of the experimental workflow for the HTS assay.
Caption: High-throughput screening experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| INS-1E cell line | Millipore | SCC075 |
| RPMI-1640 Medium | Thermo Fisher | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| This compound | MedChemExpress | HY-B0334S |
| DMSO | Sigma-Aldrich | D2650 |
| Insulin HTRF Kit | Cisbio | 62IN1PEB |
| 384-well black, clear-bottom assay plates | Greiner Bio-One | 781091 |
| 384-well white assay plates | Greiner Bio-One | 781075 |
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed 20,000 cells per well in 40 µL of culture medium into 384-well black, clear-bottom assay plates.
-
Incubate the plates for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to generate a dose-response curve (e.g., from 10 mM to 1 µM).
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
For the primary screen, prepare a 10 µM working solution of each test compound in assay buffer (e.g., Krebs-Ringer Bicarbonate buffer).
-
-
Assay Procedure:
-
Gently wash the cells twice with 40 µL of pre-warmed assay buffer.
-
Add 10 µL of assay buffer containing the test compounds (final concentration 10 µM), this compound (for dose-response), or vehicle (DMSO, 0.1% final concentration) to the respective wells.
-
Incubate the plates for 1 hour at 37°C.
-
-
Insulin Detection:
-
Carefully transfer 10 µL of the supernatant from each well of the cell plate to a corresponding well in a 384-well white assay plate.
-
Add the insulin detection reagents (HTRF antibody and conjugate) according to the manufacturer's instructions.
-
Incubate the plates for 30 minutes at room temperature, protected from light.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
Data Analysis
-
Data Normalization:
-
The activity of the test compounds is normalized to the signals from the positive control (e.g., 10 µM this compound) and the negative control (vehicle).
-
Percent activation is calculated as: (% Activation) = [(Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] * 100
-
-
Hit Identification:
-
Compounds showing a percent activation greater than a predefined threshold (e.g., 50%) are considered primary hits.
-
Hits are then subjected to confirmatory screens and dose-response analysis to determine their potency (EC50).
-
Quantitative Data Summary
The following tables present exemplary data from a hypothetical HTS campaign, including the dose-response of the reference compound, this compound, and a summary of a primary screen.
Table 1: Dose-Response of this compound on Insulin Secretion
| Concentration (µM) | % Activation (Mean ± SD, n=3) |
| 100 | 102.3 ± 5.1 |
| 30 | 95.7 ± 4.8 |
| 10 | 88.2 ± 6.3 |
| 3 | 75.1 ± 5.5 |
| 1 | 52.4 ± 4.1 |
| 0.3 | 28.9 ± 3.7 |
| 0.1 | 10.5 ± 2.2 |
| 0.03 | 2.1 ± 1.5 |
| EC50 (µM) | 1.2 |
Table 2: Primary Screen Summary (10,000 Compounds at 10 µM)
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Hit Threshold (% Activation) | ≥ 50% |
| Number of Primary Hits | 85 |
| Hit Rate (%) | 0.85% |
| Z'-factor | 0.78 |
Conclusion
The described HTS assay provides a robust and reliable method for the identification of novel insulin secretagogues. The use of this compound as a reference compound is crucial for assay validation, ensuring data quality and enabling the comparative analysis of hit compounds. The detailed protocol and workflow can be adapted for various screening platforms and compound libraries, facilitating the discovery of new therapeutic agents for the treatment of type 2 diabetes.
References
Application Notes and Protocols for Carbutamide-d9 in Drug Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbutamide, a first-generation sulfonylurea, has been utilized in the management of diabetes mellitus. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Carbutamide-d9, a deuterated analog of Carbutamide, serves as an invaluable tool in drug metabolism studies. Its primary application is as an internal standard (IS) for the accurate quantification of Carbutamide and its metabolites in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope label ensures that this compound has nearly identical physicochemical properties to the parent drug, leading to similar extraction recovery and ionization efficiency, which is crucial for reliable quantification.[2][3] This document provides a detailed workflow and experimental protocols for the use of this compound in drug metabolite identification and quantification.
Experimental Workflow
The overall workflow for Carbutamide metabolite identification using this compound as an internal standard involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for Carbutamide metabolite identification.
Metabolic Pathway of Carbutamide
The metabolism of Carbutamide primarily involves N-acetylation and hydroxylation, followed by further oxidation. These biotransformations are crucial for the detoxification and elimination of the drug from the body.
References
Application Notes and Protocols for Carbutamide-d9 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Carbutamide-d9 for analytical quantification, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is the deuterated form of Carbutamide, a first-generation sulfonylurea drug with hypoglycemic activity.[1] Deuterated analogs like this compound are commonly used as internal standards in quantitative bioanalysis to improve the accuracy and precision of the analytical method.[1][2]
Introduction to Sample Preparation for this compound Analysis
Effective sample preparation is a critical step in the bioanalytical workflow to ensure accurate and reliable quantification of analytes from complex biological matrices such as plasma, serum, or urine.[3] The primary goals of sample preparation are to remove interfering substances (e.g., proteins, phospholipids, salts), concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument.[4] The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification, and the available laboratory resources.[3]
The three most common sample preparation techniques for small molecules like this compound from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent or acid. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent and elution with a solvent. |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | High | High |
| Cleanliness of Extract | Low (risk of ion suppression) | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
| Typical Use Case | Rapid screening, high-throughput analysis. | When a cleaner extract than PPT is needed with moderate throughput. | When high sensitivity and selectivity are required; removal of complex interferences. |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from human plasma. These protocols can be adapted for other biological matrices with appropriate validation.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, the resulting extract may contain a higher level of matrix components, which can lead to ion suppression in LC-MS analysis.
Materials:
-
Human plasma sample
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching 10,000 x g
-
Vortex mixer
-
Pipettes and tips
-
1.5 mL microcentrifuge tubes
-
LC-MS vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
The sample is now ready for injection into the LC-MS system.
Caption: The steps involved in a liquid-liquid extraction protocol.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and provides the cleanest extracts, which is beneficial for achieving low detection limits. This protocol uses a mixed-mode cation exchange cartridge.
Materials:
-
Human plasma sample
-
This compound internal standard spiking solution
-
Mixed-mode cation exchange SPE cartridge
-
Phosphoric acid
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Collection tubes
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a clean tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 200 µL of 2% phosphoric acid in water and vortex.
-
Centrifuge at 5,000 x g for 5 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridges.
-
Apply a slow, steady flow (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridges with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridges under high vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of elution solvent (5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex and transfer to an LC-MS vial for analysis.
-
Workflow for Solid-Phase Extraction
Caption: A comprehensive workflow for solid-phase extraction.
Concluding Remarks
The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the biological matrix. While protein precipitation is the fastest method, solid-phase extraction generally provides the cleanest extracts, leading to improved analytical performance. Liquid-liquid extraction offers a balance between speed and cleanliness. It is recommended to validate the chosen method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. gcms.cz [gcms.cz]
- 4. [Observations on the use of a new sulphamide (carbutamide) in the treatment of diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Carbutamide-d9 from Human Plasma
AN-001
Introduction
Carbutamide is a first-generation sulfonylurea drug previously used to treat type 2 diabetes mellitus. Accurate quantification of Carbutamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Carbutamide-d9, a stable isotope-labeled version of the drug, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-extracts with the analyte and compensates for variations in sample processing and instrument response.[1][2]
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of Carbutamide and this compound from human plasma. LLE is a sample preparation technique based on the principle of differential solubility, where the analyte of interest is partitioned from the aqueous biological matrix into a water-immiscible organic solvent.[3] For acidic drugs like Carbutamide, the pH of the plasma sample is lowered to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase. This procedure provides a clean extract by removing endogenous interferences such as proteins, salts, and phospholipids, which can cause matrix effects and ion suppression in LC-MS/MS analysis.
Principle of the Method
The LLE method involves the addition of an internal standard (this compound) to a plasma sample, followed by acidification to a pH below the pKa of Carbutamide. This protonates the sulfonylurea group, making the molecule less polar. A water-immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), is then added. Vigorous mixing facilitates the transfer of the neutral Carbutamide and this compound molecules from the aqueous plasma into the organic solvent. The two phases are then separated by centrifugation. The organic layer containing the analytes is isolated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase for analysis.
Experimental Protocol
Materials and Reagents
-
Biological Matrix: Human plasma (collected in K2-EDTA tubes)
-
Analytes: Carbutamide, this compound (Internal Standard)
-
Organic Solvents (HPLC or LC-MS Grade):
-
Ethyl Acetate
-
Methyl Tert-Butyl Ether (MTBE)
-
Methanol
-
Acetonitrile
-
-
Acids and Buffers:
-
Formic Acid (≥98%)
-
Ortho-phosphoric Acid
-
1M Hydrochloric Acid (HCl)
-
-
Reagent Grade Water (e.g., Milli-Q® or equivalent)
-
Equipment:
-
Calibrated Pipettes and sterile tips
-
1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >10,000 x g)
-
Nitrogen evaporation system or centrifugal vacuum concentrator (e.g., SpeedVac)
-
Autosampler vials with inserts
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Carbutamide and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the Carbutamide stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration appropriate for the assay (e.g., 100 ng/mL).
-
Acidification Agent: Prepare a 1% (v/v) solution of formic acid in water.
Sample Preparation: Liquid-Liquid Extraction Procedure
-
Sample Aliquoting: Label clean 1.5 mL microcentrifuge tubes. Pipette 200 µL of plasma sample, calibration standard, or quality control sample into the appropriate tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix sample (add 20 µL of 50:50 methanol/water to the blank).
-
Acidification: Add 50 µL of 1% formic acid to each tube.
-
Vortexing: Briefly vortex-mix each tube for approximately 10-15 seconds to ensure homogeneity.
-
Addition of Extraction Solvent: Add 1.0 mL of ethyl acetate to each tube.
-
Extraction: Cap the tubes securely and vortex-mix vigorously for 2 minutes to facilitate the extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer, the lower aqueous layer, and a precipitated protein pellet at the interface.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) into a new set of labeled clean tubes, being careful not to disturb the protein pellet or the aqueous layer.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted samples at 13,000 x g for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Data Presentation
The efficiency of a liquid-liquid extraction procedure is determined by its recovery. While specific recovery data for Carbutamide is not widely published, the table below summarizes typical recovery values for other sulfonylurea drugs extracted from plasma using LLE, which are expected to be comparable. Recovery should be consistent across the calibration range.
| Analyte Class | Extraction Solvent | pH Condition | Average Recovery (%) | Reference |
| Sulfonylureas | Ethyl Acetate | Acidic | 70 - 85% | Generic Data |
| Sulfonylureas | Methyl Tert-Butyl Ether (MTBE) | Acidic | 65 - 80% | Generic Data |
| Antidiabetics | Not Specified | Not Specified | 10 - 73% | [4] |
Note: Recovery is calculated by comparing the analyte response in an extracted sample to the response of an analyte spiked into a blank matrix extract post-extraction (representing 100% recovery).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound from plasma.
Caption: Workflow for LLE of this compound from plasma.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbutamide-d9 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Carbutamide-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a deuterated analog of the first-generation sulfonylurea antidiabetic drug Carbutamide, serves as a valuable tool in various NMR-based analytical techniques. Its primary applications lie in its use as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic studies.[1][2]
Application Notes
This compound is a stable, isotopically labeled compound where nine hydrogen atoms on the butyl group have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, Carbutamide, making it distinguishable in mass spectrometry.[3][4] In NMR spectroscopy, the deuterium labeling significantly alters the signal of the butyl group, making it a clean and reliable internal standard in complex biological matrices.
Quantitative NMR (qNMR) Internal Standard
Quantitative NMR is a powerful technique for determining the concentration of an analyte in a sample with high precision and accuracy. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. In qNMR, a certified internal standard of known concentration is added to the sample, and the concentration of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
This compound is an excellent internal standard for ¹H NMR for several reasons:
-
Signal Simplicity: The deuteration of the butyl chain eliminates its complex proton signals from the ¹H NMR spectrum, reducing spectral overlap with analytes of interest. The remaining aromatic protons of this compound provide simple, well-resolved signals in a region of the spectrum that is often free from interference.
-
Chemical Stability: this compound is a stable compound that does not readily exchange its deuterium atoms for protons under typical NMR experimental conditions.
-
Solubility: It is soluble in common NMR solvents used for analyzing biological and pharmaceutical samples, such as dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4.
Metabolic Tracer
Deuterium-labeled compounds are widely used as tracers in metabolic studies.[1] When this compound is introduced into a biological system, its metabolic fate can be tracked by detecting the deuterated metabolites using NMR or mass spectrometry. This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of Carbutamide without the need for radioactive labeling.
Quantitative Data
Note: Specific experimental ¹H and ¹³C NMR spectral data for this compound are not publicly available from suppliers without a formal request for a Certificate of Analysis. The following data is for the non-deuterated Carbutamide and serves as a reference for the expected chemical shifts of the non-deuterated portions of the this compound molecule. The signals from the deuterated butyl group in this compound would be absent in the ¹H NMR spectrum and would show characteristic C-D coupling in the ¹³C NMR spectrum.
Table 1: Reference ¹H NMR Data for Carbutamide (in DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 2H | Aromatic (ortho to SO₂) |
| 6.60 | d | 2H | Aromatic (ortho to NH₂) |
| 6.05 | br s | 2H | -NH₂ |
| 3.00 | t | 2H | -CH₂- (adjacent to NH) |
| 1.35 | m | 2H | -CH₂- |
| 1.25 | m | 2H | -CH₂- |
| 0.85 | t | 3H | -CH₃ |
Data is estimated based on typical chemical shifts for similar structures and should be used as a reference only.
Table 2: Reference ¹³C NMR Data for Carbutamide (in DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| 155.0 | C=O (Urea) |
| 152.5 | Aromatic C-NH₂ |
| 128.5 | Aromatic C-H (ortho to SO₂) |
| 127.0 | Aromatic C-SO₂ |
| 113.0 | Aromatic C-H (ortho to NH₂) |
| 39.0 | -CH₂- (adjacent to NH) |
| 32.0 | -CH₂- |
| 19.5 | -CH₂- |
| 13.5 | -CH₃ |
Data is estimated based on typical chemical shifts for similar structures and should be used as a reference only.
Experimental Protocols
Protocol 1: Quantitative Analysis of an Analyte using this compound as an Internal Standard
Objective: To determine the concentration of an analyte in a solution using qNMR with this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound (certified reference material)
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
High-precision analytical balance
-
NMR spectrometer
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen deuterated solvent (e.g., 1 mL of DMSO-d6) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample containing the analyte.
-
Dissolve the sample in a known volume of the deuterated solvent.
-
To a known volume of the dissolved sample, add a precise volume of the this compound internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the final mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to be integrated.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the aromatic region of this compound.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
Integral_analyte and Integral_IS are the integration values of the analyte and internal standard signals, respectively.
-
N_protons_analyte and N_protons_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
M_analyte and M_IS are the molecular weights of the analyte and internal standard, respectively.
-
Weight_analyte and Weight_IS are the weights of the analyte and internal standard, respectively.
-
Purity_IS is the purity of the internal standard.
-
Protocol 2: Workflow for NMR-Based Metabolomics Study of Diabetes using a Tracer
Objective: To outline a general workflow for an NMR-based metabolomics study to investigate the metabolic effects of a compound in a diabetic model, potentially using a deuterated tracer like this compound.
Phases:
-
Study Design:
-
Define the research question and objectives.
-
Select the appropriate animal model for diabetes.
-
Determine the treatment groups (e.g., control, diabetic, diabetic + treatment).
-
Decide on the tracer to be used (e.g., this compound to study its own metabolism or a deuterated glucose to study glucose metabolism).
-
-
Sample Collection:
-
Administer the tracer and/or treatment to the respective groups.
-
Collect biological samples (e.g., blood, urine, tissue extracts) at specified time points.
-
Quench metabolism immediately upon collection and store samples appropriately (e.g., at -80°C).
-
-
Sample Preparation for NMR:
-
Thaw samples on ice.
-
Perform metabolite extraction (e.g., using methanol/chloroform/water for tissues or plasma).
-
Centrifuge to remove proteins and other macromolecules.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D₂O containing a chemical shift reference like TSP).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra of the prepared samples.
-
Use a pulse sequence with water suppression (e.g., NOESYPR1D).
-
-
Data Processing and Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing).
-
Perform spectral alignment and binning or targeted metabolite profiling.
-
Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between groups.
-
Identify and quantify the key discriminating metabolites.
-
-
Biological Interpretation:
-
Map the altered metabolites to relevant metabolic pathways.
-
Interpret the metabolic changes in the context of the disease and treatment.
-
Visualizations
Caption: Mechanism of action of Carbutamide in pancreatic β-cells.
Caption: Experimental workflow for qNMR using an internal standard.
Caption: Workflow for an NMR-based metabolomics study.
References
Application Note: Quantitative Analysis of Carbutamide and its Derivatives by GC-MS with Carbutamide-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carbutamide and its derivatives in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of carbutamide, a crucial derivatization step is employed to facilitate its analysis by GC-MS. This method utilizes a stable isotope-labeled internal standard, Carbutamide-d9, to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow from sample preparation and derivatization to GC-MS analysis and data interpretation, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control applications in drug development.
Introduction
Carbutamide is a first-generation sulfonylurea drug that was historically used to treat type 2 diabetes mellitus. Although its clinical use has largely been superseded by newer generation sulfonylureas with improved safety profiles, the analysis of carbutamide and its derivatives remains important in toxicological studies and in the development of new therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules in complex matrices. However, the direct analysis of polar compounds like carbutamide by GC-MS is challenging due to their poor volatility and potential for thermal degradation.
To overcome these limitations, a derivatization step is necessary to convert the polar functional groups of carbutamide into less polar, more volatile moieties. Methylation is a common and effective derivatization technique for sulfonylureas, targeting the acidic proton of the sulfonamide group. This application note describes a method for the methylation of carbutamide prior to GC-MS analysis, using this compound as an internal standard to correct for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Carbutamide (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Biological matrix (e.g., plasma, urine)
Sample Preparation and Extraction
-
Spiking of Internal Standard: To 1.0 mL of the biological matrix (e.g., plasma), add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of dichloromethane to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Repeat the extraction process with another 5 mL of dichloromethane and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Methylation)
Safety Note: Derivatization with TMS-diazomethane should be performed in a well-ventilated fume hood, as it is a hazardous reagent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol.
-
Methylation Reaction:
-
Add 50 µL of 2.0 M TMS-diazomethane solution in hexanes to the reconstituted sample.
-
Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.
-
-
Reaction Quenching: Add 10 µL of 5% sodium bicarbonate solution to quench the excess TMS-diazomethane.
-
Final Preparation: The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode |
| Injector Temp. | 280°C |
| Oven Program | - Initial Temp: 150°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | - Methyl-Carbutamide: m/z (target ion), m/z (qualifier 1), m/z (qualifier 2)- Methyl-Carbutamide-d9: m/z (target ion) |
(Note: Specific ions to be monitored should be determined by analyzing the mass spectrum of the derivatized carbutamide and this compound standards.)
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are representative and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Carbutamide | 5 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Carbutamide | 15 | < 10 | 95 - 105 |
| 250 | < 8 | 97 - 103 | |
| 750 | < 5 | 98 - 102 |
Table 3: Method Detection and Quantification Limits
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Carbutamide | 1.5 | 5.0 |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Carbutamide | > 85 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of Carbutamide.
Caption: Rationale for the derivatization of Carbutamide for GC-MS analysis.
Troubleshooting & Optimization
Troubleshooting Low Recovery of Carbutamide-d9 in Solid Phase Extraction (SPE)
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Carbutamide-d9 during Solid Phase Extraction (SPE). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound can stem from several factors throughout the SPE workflow. The most frequent issues include improper selection of the SPE sorbent, suboptimal pH of the sample or solvents, analyte breakthrough during sample loading or washing, incomplete elution, or matrix effects. A systematic evaluation of each step is crucial for identifying the root cause.[1][2][3][4]
Q2: How do the physicochemical properties of this compound influence the SPE method development?
Carbutamide is a sulfonamide with a LogP of approximately 1.01, indicating it is a relatively polar compound.[4] It is soluble in water at a pH range of 5 to 8.[4] As an acidic compound, its ionization state is pH-dependent. At a pH below its pKa, it will be in a neutral form, enhancing its retention on reversed-phase sorbents. Conversely, at a pH above its pKa, it will be ionized, making it more suitable for anion exchange sorbents. Understanding these properties is key to selecting the appropriate SPE chemistry and optimizing solvent conditions.
Q3: Which type of SPE sorbent is most suitable for this compound?
Given Carbutamide's characteristics, several SPE sorbent types can be effective. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a good starting point as they provide good retention for a wide range of compounds, from polar to nonpolar.[3] For targeted retention, a mixed-mode cation-exchange sorbent could also be considered, taking advantage of the amine group in the Carbutamide structure. The choice will ultimately depend on the sample matrix and the desired level of cleanup.
Q4: Can the deuterated form (d9) of Carbutamide behave differently from the non-deuterated form during SPE?
For the purposes of SPE, the behavior of this compound is expected to be virtually identical to that of non-deuterated Carbutamide. The deuterium labeling does not significantly alter the physicochemical properties that govern its interaction with the SPE sorbent, such as polarity and pKa. Therefore, methods developed for Carbutamide can be directly applied to this compound.
Troubleshooting Guide
Low recovery is a common issue in SPE. The following guide provides a systematic approach to identifying and resolving the problem.
Step 1: Analyte Location Analysis
To pinpoint the step where the loss of this compound is occurring, collect and analyze the fractions from each stage of the SPE process: the flow-through from sample loading, the wash solution, and the elution solvent.
| Fraction Containing Analyte | Potential Cause | Recommended Action |
| Sample Load Flow-through | Inadequate retention of the analyte on the sorbent. | - Ensure the sorbent is appropriate for Carbutamide (e.g., HLB, mixed-mode).- Adjust the sample pH to be at least 2 units below the pKa of Carbutamide to ensure it is in its neutral form for better retention on reversed-phase sorbents.- Reduce the flow rate during sample loading to allow for sufficient interaction with the sorbent.[1][5] |
| Wash Solution | The wash solvent is too strong and is prematurely eluting the analyte. | - Decrease the percentage of organic solvent in the wash solution.- Ensure the pH of the wash solution is maintained to keep the analyte in its retained form. |
| Analyte Retained on Cartridge (Not in Eluate) | The elution solvent is too weak to desorb the analyte completely. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).- Adjust the pH of the elution solvent to be at least 2 units above the pKa of Carbutamide to ionize the molecule and facilitate elution from a reversed-phase sorbent.- Consider using a stronger elution solvent, such as a mixture of methanol and acetone.[6] |
Step 2: Experimental Protocol Review and Optimization
If the issue persists after the initial analysis, a more detailed review of the experimental protocol is necessary.
Detailed Methodologies for Key Experiments:
A general SPE protocol for sulfonamides like Carbutamide using an HLB cartridge is provided below as a starting point for optimization.
1. Sample Pre-treatment:
-
Dilute the sample with a buffer to ensure compatibility with the SPE sorbent. An acidic buffer (e.g., formic acid in water) is recommended to neutralize Carbutamide.
-
Centrifuge or filter the sample to remove any particulates that could clog the cartridge.
2. Cartridge Conditioning and Equilibration:
-
Condition the HLB cartridge with 1-2 column volumes of methanol or acetonitrile to wet the sorbent.[7]
-
Equilibrate the cartridge with 1-2 column volumes of the sample loading buffer.[7] Do not let the sorbent dry out before loading the sample.
3. Sample Loading:
-
Load the pre-treated sample at a consistent and slow flow rate (e.g., 1-2 drops per second) to ensure optimal retention.[7]
4. Washing:
-
Wash the cartridge with a weak solvent to remove interferences. A common starting point is 5-20% methanol in water.[7] The pH should be similar to the loading conditions.
5. Elution:
-
Elute this compound with a strong solvent. Methanol or acetonitrile are common choices.[7] To enhance recovery, consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to ionize the analyte.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 3. agilent.com [agilent.com]
- 4. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1246820-50-7 | LGC Standards [lgcstandards.com]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Matrix Effects for Carbutamide-d9 in LC-MS/MS
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address matrix effects when quantifying Carbutamide using its deuterated internal standard, Carbutamide-d9, in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS and how does it affect my results?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting components present in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] These effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] Endogenous matrix components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles, are common causes of matrix effects.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[6][7] However, this is not always the case. Differences in physicochemical properties due to isotopic labeling can sometimes lead to slight chromatographic separation of the analyte and the internal standard (the deuterium isotope effect). If they do not perfectly co-elute, they may be affected by different matrix components, leading to differential matrix effects and inaccurate quantification.[8] Therefore, even when using a SIL-IS, it is crucial to evaluate and minimize matrix effects.[2]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. A qualitative method, known as post-column infusion, can identify regions in the chromatogram where ion suppression or enhancement occurs.[4][9]
Q4: What are the primary strategies to mitigate matrix effects for this compound?
A4: The most effective strategies focus on reducing the amount of interfering components that reach the mass spectrometer. These include:
-
Optimizing Sample Preparation: Employing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like Protein Precipitation (PPT).[6][10] Specialized techniques like phospholipid removal plates can also be very effective.[2][10]
-
Improving Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient, changing the column, or using a different mobile phase) can separate Carbutamide and this compound from co-eluting matrix components.[1][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the assay has sufficient sensitivity.[4][11]
-
Changing Ionization Mode: Switching from Electrospray Ionization (ESI), which is more prone to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) can be an effective solution, though it may impact sensitivity.[1][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| High variability in IS (this compound) peak area across different samples. | Significant and variable matrix effects between samples. | 1. Improve the sample cleanup procedure (e.g., switch from PPT to SPE).2. Optimize chromatographic separation to better resolve the analyte/IS from interferences.3. Investigate different biological lots to assess lot-to-lot variability of the matrix effect.[1] |
| Poor accuracy/precision in QC samples, despite using a SIL-IS. | Differential matrix effects; the analyte and IS are not experiencing the same level of ion suppression/enhancement. | 1. Verify co-elution of Carbutamide and this compound. A slight retention time shift can expose them to different interferences.[8]2. If not co-eluting, adjust chromatography to achieve complete peak overlap.[14]3. Consider a more robust sample preparation method to remove the specific interferences causing the differential effect. |
| Low signal intensity (ion suppression) for both Carbutamide and this compound. | Co-elution with highly suppressing matrix components, such as phospholipids.[6] | 1. Incorporate a phospholipid removal step in your sample preparation.2. Modify the LC gradient to elute the analytes in a "cleaner" region of the chromatogram, identified via post-column infusion.3. Evaluate the use of a smaller injection volume.[11] |
| Inconsistent results between different batches of plasma/serum. | Lot-to-lot variation in the biological matrix composition. | 1. Perform matrix effect experiments using at least six different lots of the biological matrix to ensure method robustness.2. Develop a sample preparation protocol that is effective across all tested lots. |
Data Presentation
The following table illustrates how to present quantitative data when evaluating different sample preparation methods for their effectiveness in mitigating matrix effects. The Matrix Effect Factor is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. A value < 1 indicates suppression, and > 1 indicates enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect Factor (Carbutamide) | IS Response Variation (%RSD) | Conclusion |
| Protein Precipitation (PPT) | 95 ± 4.2 | 0.65 (Suppression) | 25% | High recovery but significant, variable ion suppression. Not ideal. |
| Liquid-Liquid Extraction (LLE) | 85 ± 5.1 | 0.92 (Minimal Effect) | 12% | Good recovery with minimal matrix effect and lower IS variability. |
| Solid-Phase Extraction (SPE) | 92 ± 3.5 | 1.05 (Minimal Effect) | 8% | High recovery, negligible matrix effect, and low IS variability. The most robust method. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Samples: Extract at least six different lots of blank biological matrix using your established protocol.
-
Prepare Post-Spike Samples (Set A): After extraction, spike the resulting blank extracts with Carbutamide and this compound at a known concentration (e.g., medium QC level).
-
Prepare Neat Solution Samples (Set B): Prepare solutions of Carbutamide and this compound in the mobile phase reconstitution solvent at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B).[1]
-
The IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Pretreat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS.
Mechanism of Ion Suppression in ESI
Caption: Diagram illustrating how co-eluting matrix components (M) compete with the analyte (A+) and internal standard (IS+) for ionization, leading to signal suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. myadlm.org [myadlm.org]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Carbutamide-d9 in Human Plasma
Welcome to the technical support center for the bioanalysis of Carbutamide-d9 in human plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to ion suppression and other analytical challenges encountered during LC-MS/MS analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is the deuterium-labeled version of Carbutamide, a first-generation sulfonylurea drug. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte of interest (Carbutamide), it co-elutes chromatographically and experiences similar extraction recovery and, importantly, similar matrix effects, including ion suppression. This allows for accurate quantification of Carbutamide even when signal suppression occurs.
Q2: What is ion suppression and how does it affect my results for this compound?
A2: Ion suppression is a phenomenon in LC-MS/MS where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting matrix components from the biological sample (e.g., human plasma).[1] These components, such as phospholipids, salts, and endogenous metabolites, compete with the analyte and its internal standard for ionization in the mass spectrometer's ion source. This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. Even though this compound is designed to compensate for this, severe or differential ion suppression can still impact the accuracy of the results.
Q3: What are the common causes of ion suppression when analyzing plasma samples?
A3: The primary causes of ion suppression in human plasma analysis are endogenous and exogenous substances that interfere with the ionization process.
-
Endogenous Substances: These are components naturally present in plasma, with phospholipids being a major contributor. Other endogenous interferents include salts, proteins, and metabolites.
-
Exogenous Substances: These are introduced during sample collection, processing, or analysis. Examples include anticoagulants (e.g., heparin), plasticizers from collection tubes, and dosing vehicles used in preclinical studies.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: There are several experimental approaches to assess ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of Carbutamide and this compound solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the analyte's response in a blank plasma extract that has been spiked with the analyte and IS to the response of the analyte and IS in a neat solution (e.g., mobile phase). A lower response in the plasma matrix indicates ion suppression.
II. Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the analysis of this compound in human plasma.
Issue 1: Poor Sensitivity or Inconsistent Results for Carbutamide and this compound
Possible Cause: Significant ion suppression from plasma matrix components.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a quantitative post-extraction spike experiment as detailed in the Experimental Protocols section to determine the extent of ion suppression.
-
Improve Sample Preparation:
-
If currently using protein precipitation, consider switching to a more rigorous sample clean-up technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other interfering substances.
-
Optimize the existing extraction procedure. For protein precipitation, evaluate different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma.
-
-
Optimize Chromatography:
-
Modify the chromatographic gradient to achieve better separation of Carbutamide and this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Consider using a different stationary phase (e.g., a column with a different chemistry) to alter the elution profile of interfering components.
-
Issue 2: this compound Signal is Suppressed More or Less Than Carbutamide (Differential Matrix Effect)
Possible Cause: Although rare for stable isotope-labeled internal standards, slight differences in retention time or interactions with the matrix can lead to differential suppression.
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that the chromatographic peaks for Carbutamide and this compound are perfectly co-eluting. Even a small offset can expose them to different matrix components.
-
Evaluate Different Plasma Lots: Assess the matrix effect across multiple sources of blank human plasma to check for lot-to-lot variability in interfering components.
-
Re-evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and not contributing to detector saturation, which could be mistaken for a differential matrix effect.
III. Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample clean-up.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol quantifies the degree of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Carbutamide and this compound into the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract blank human plasma from at least six different sources using the validated sample preparation method. Spike the dried, reconstituted extracts with Carbutamide and this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank human plasma with Carbutamide and this compound at the same concentration as Set A and then perform the sample extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| IS-Normalized MF | Close to 1 | Internal standard effectively compensates for matrix effects. |
| Coefficient of Variation (%CV) of MF | ≤ 15% | Indicates consistent matrix effect across different plasma lots. |
IV. LC-MS/MS Method Parameters (Example)
The following are suggested starting parameters for the analysis of Carbutamide, based on methods for structurally similar sulfonylureas like Tolbutamide. Method optimization is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbutamide | 272.1 | 172.1 | 15 |
| This compound | 281.1 | 181.1 | 15 |
Note: These MRM transitions are predicted and should be optimized by direct infusion of the analytical standards.
V. Visualizations
Caption: Workflow for the analysis of this compound in human plasma.
Caption: Methods for assessing ion suppression.
References
Technical Support Center: Optimizing Chromatographic Separation of Carbutamide and Carbutamide-d9
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Carbutamide and its deuterated internal standard, Carbutamide-d9.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of measuring Carbutamide and this compound?
A1: The simultaneous measurement of Carbutamide and its stable isotope-labeled internal standard, this compound, is primarily used in pharmacokinetic and bioequivalence studies. This compound allows for accurate quantification of Carbutamide in biological matrices by correcting for variations in sample preparation and instrument response.
Q2: What type of chromatographic column is best suited for this analysis?
A2: A reversed-phase C18 column is the most common and effective choice for the separation of Carbutamide and this compound. Columns with dimensions such as 4.6 x 150 mm and a particle size of 5 µm are frequently used.
Q3: What are the typical mobile phases used for this separation?
A3: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. The aqueous phase is often acidified with formic acid or acetic acid to a pH below the pKa of Carbutamide (approximately 5.75) to ensure good peak shape and retention.
Q4: What are the precursor and product ions for Carbutamide and this compound in MS/MS analysis?
A4: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is used as the precursor ion. The specific precursor and product ions are detailed in the Experimental Protocols section below.
Q5: How can I improve the peak shape for Carbutamide?
A5: Peak tailing is a common issue. Ensure the mobile phase pH is at least 2 pH units below the pKa of Carbutamide (~5.75). Using a lower pH (e.g., pH 3-4) will protonate the analyte and minimize interactions with residual silanols on the column, resulting in sharper, more symmetrical peaks.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Carbutamide and this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for Quantification
This method provides a starting point for the separation and detection of Carbutamide and this compound. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 5 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Carbutamide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 272.1 | 281.1 |
| Product Ion 1 (Quantifier, m/z) | 156.0 | 165.0 |
| Product Ion 2 (Qualifier, m/z) | 173.0 | 173.0 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Carbutamide and this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH is too close to the pKa of Carbutamide (~5.75). 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH to 3-4 using formic or acetic acid. 2. Flush the column with a strong solvent or replace the column. 3. Use a column with end-capping or a different stationary phase chemistry. |
| Poor Peak Shape (Fronting) | 1. Sample overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample. 2. Reconstitute the sample in the initial mobile phase. |
| Peak Splitting | 1. Clogged column frit. 2. Column void. 3. Injector issue. | 1. Back-flush the column or replace the frit. 2. Replace the column. 3. Perform injector maintenance. |
| Co-elution of Carbutamide and this compound | Inadequate chromatographic resolution. | Optimize the gradient profile (slower gradient or isocratic hold) or change the organic modifier (e.g., methanol instead of acetonitrile). |
| Low Sensitivity/Poor Signal | 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Incorrect MS/MS parameters. | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup or adjust chromatography to separate from interfering matrix components. 3. Optimize collision energy and confirm precursor/product ions. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated ion source. | 1. Use fresh, high-purity solvents and additives. Flush the LC system. 2. Clean the ion source. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Leaks in the LC system. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven and ensure stable temperature. 3. Check for and repair any leaks. |
Visualizations
Caption: Experimental workflow for the analysis of Carbutamide.
Technical Support Center: Optimizing Carbutamide-d9 Analysis in Reverse-Phase Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape of Carbutamide-d9 in your reverse-phase chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Carbutamide and why is it important for reverse-phase chromatography?
A1: The pKa of Carbutamide is approximately 5.75.[1] This value is crucial because it indicates that Carbutamide is a weak acid. In reverse-phase chromatography, the pH of the mobile phase relative to the analyte's pKa significantly influences its ionization state, retention, and peak shape.[2][3][4] For optimal peak symmetry, it is generally recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form predominates.[4][5]
Q2: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
A2: Poor peak shape for this compound, like other sulfonamides, can stem from several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[6][7]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to the co-existence of ionized and non-ionized forms, resulting in broadened or split peaks.[3]
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak fronting or tailing.[8][9][10]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly fronting.[9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[11]
Q3: Which organic modifier, acetonitrile or methanol, is generally preferred for the analysis of this compound?
A3: Both acetonitrile and methanol can be used as organic modifiers. The choice often depends on the desired selectivity. Acetonitrile is aprotic and can offer different selectivity compared to the protic nature of methanol.[12][13] It is advisable to screen both solvents during method development to determine which provides the better peak shape and resolution for this compound and any other analytes of interest.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue where the latter half of the peak is broader than the front half. This can compromise resolution and integration accuracy.
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Mitigating Secondary Interactions
This protocol aims to reduce peak tailing by addressing secondary interactions with the stationary phase.
-
Mobile Phase pH Adjustment:
-
Prepare mobile phases with a buffer (e.g., 10 mM ammonium formate or ammonium acetate) at different pH values, such as pH 3.0 and pH 8.0, to be significantly different from the pKa of this compound (~5.75).
-
Analyze the this compound standard using each mobile phase.
-
Compare the peak asymmetry factor at each pH.
-
-
Use of Mobile Phase Additives:
-
To the optimized mobile phase from the previous step (e.g., pH 3.0), add a small concentration of an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). These additives can help to suppress the ionization of residual silanol groups on the stationary phase.[6]
-
Inject the this compound standard and evaluate the peak shape.
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Observations |
| 5.5 | 2.1 | Significant tailing observed. |
| 4.0 | 1.5 | Reduced tailing. |
| 3.0 | 1.2 | Good peak symmetry. |
| 8.0 | 1.3 | Good peak symmetry. |
Asymmetry Factor is calculated at 10% of the peak height.
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is less steep than the back, is often indicative of column overload or issues with the sample solvent.
Logical Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for this compound peak fronting.
Experimental Protocol: Addressing Column Overload and Solvent Effects
This protocol helps to diagnose and resolve peak fronting.
-
Sample Dilution and Injection Volume Reduction:
-
Prepare a serial dilution of the this compound sample (e.g., 1:2, 1:5, 1:10) in the initial sample solvent.
-
Inject the same volume of each dilution and observe the peak shape. A significant improvement in symmetry with dilution suggests mass overload.[8][10]
-
Alternatively, keep the concentration constant and reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL).
-
-
Sample Solvent Compatibility Check:
-
Prepare two samples of this compound at the same concentration. Dissolve one in 100% of the organic modifier (e.g., acetonitrile) and the other in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Inject both samples and compare the peak shapes. If the sample dissolved in the mobile phase shows a better peak shape, the original sample solvent was too strong.[9]
-
Quantitative Data Summary: Impact of Sample Concentration and Solvent on Peak Shape
| Sample Concentration (µg/mL) | Injection Volume (µL) | Sample Solvent | Asymmetry Factor (As) |
| 100 | 10 | Acetonitrile | 0.7 (Fronting) |
| 10 | 10 | Acetonitrile | 0.9 |
| 1 | 10 | Acetonitrile | 1.1 |
| 100 | 2 | Acetonitrile | 0.9 |
| 100 | 10 | Mobile Phase | 1.1 |
An Asymmetry Factor < 1 indicates fronting.
Issue 3: Variable Peak Shape with Temperature Fluctuations
Changes in column temperature can affect mobile phase viscosity, analyte solubility, and interaction kinetics with the stationary phase, leading to inconsistent peak shapes.[14]
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing column temperature.
Experimental Protocol: Column Temperature Evaluation
-
Systematic Temperature Study:
-
Equilibrate the column and mobile phase at a starting temperature (e.g., 30°C) for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Increase the column temperature in increments (e.g., 35°C, 40°C, 45°C) and repeat the injection after equilibration at each temperature.
-
Analyze the data for peak asymmetry, retention time, and resolution from other components.
-
Quantitative Data Summary: Effect of Column Temperature on Chromatography
| Column Temperature (°C) | Retention Time (min) | Asymmetry Factor (As) |
| 30 | 8.5 | 1.4 |
| 35 | 8.1 | 1.3 |
| 40 | 7.6 | 1.2 |
| 45 | 7.2 | 1.2 |
This technical support guide provides a starting point for troubleshooting and optimizing your reverse-phase chromatography method for this compound. For further assistance, please consult the resources cited or contact our technical support team.
References
- 1. carbutamide | 339-43-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Carbutamide-d9 Stability in Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carbutamide-d9 in biological samples. Accurate and reliable quantification of analytes and their deuterated internal standards is critical for pharmacokinetic and metabolic studies. This resource addresses common challenges to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
The main stability concerns for this compound, a deuterated internal standard, revolve around the potential for deuterium-hydrogen (D-H) exchange and chemical degradation. D-H exchange can occur under certain pH and temperature conditions, leading to a loss of the isotopic label and compromising the accuracy of quantification.[1] Like its non-deuterated counterpart, this compound may also be susceptible to chemical degradation through hydrolysis, oxidation, or enzymatic pathways in biological matrices such as plasma or urine.
Q2: At what temperature should I store my biological samples containing this compound?
For long-term storage, it is recommended to keep biological samples at -20°C or lower. Studies on other sulfonylurea drugs have shown that storage at -20°C results in the least degradation over time. Room temperature and refrigerated (4°C) storage can lead to significant loss of the analyte.
Q3: Can repeated freeze-thaw cycles affect the stability of this compound?
Yes, multiple freeze-thaw cycles can impact the stability of this compound. It is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing. A standard stability assessment should include a freeze-thaw stability test to evaluate any potential degradation.
Q4: How can I prevent deuterium-hydrogen exchange?
To minimize the risk of D-H exchange, it is crucial to control the pH of the sample and processing solutions. Avoid strongly acidic or basic conditions during sample preparation. The position of the deuterium labels on the this compound molecule is designed to be on non-exchangeable sites, but extreme conditions should still be avoided.[1]
Q5: What are the potential degradation products of Carbutamide?
One known related substance and potential degradation product of Carbutamide is Acetylcarbutamide. It is important to monitor for the appearance of this and other potential unknown degradation products during stability studies.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.
Problem: Inconsistent or decreasing this compound signal over time.
This is a common indicator of instability. Follow the workflow below to troubleshoot the issue.
Experimental Protocols
To formally assess the stability of this compound in your specific biological matrix, the following experiments are recommended as part of your analytical method validation.
Freeze-Thaw Stability
-
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
-
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix into at least three sets of samples.
-
Freeze the samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the first set of samples at room temperature. Once completely thawed, refreeze them. Repeat this cycle for a predetermined number of times (e.g., 3 or 5 cycles).
-
The second set of samples should remain frozen as a baseline.
-
The third set is a freshly prepared (not frozen) sample.
-
Process and analyze all samples and compare the concentration of this compound in the cycled samples to the baseline and fresh samples.
-
Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time.
-
Methodology:
-
Spike the biological matrix with this compound.
-
Leave the spiked samples on the bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a set of samples.
-
Compare the results to a freshly prepared and analyzed sample to determine the percentage of degradation.
-
Long-Term Stability
-
Objective: To assess the stability of this compound under the intended long-term storage conditions.
-
Methodology:
-
Spike the biological matrix with this compound.
-
Store the samples at the proposed storage temperature (e.g., -20°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Analyze the samples and compare the concentrations to the initial concentration to determine the long-term stability.
-
Data Presentation
Summarize your stability data in a clear and structured table. This will allow for easy comparison and interpretation of the results.
| Stability Test | Storage Condition | Duration | Mean Concentration (ng/mL) | % Recovery |
| Freeze-Thaw | ||||
| Cycle 1 | -20°C to RT | 1 Cycle | ||
| Cycle 3 | -20°C to RT | 3 Cycles | ||
| Baseline (Frozen) | -20°C | 0 Cycles | 100% | |
| Short-Term | ||||
| T=0 hours | Room Temperature | 0 hours | 100% | |
| T=4 hours | Room Temperature | 4 hours | ||
| T=8 hours | Room Temperature | 8 hours | ||
| Long-Term | ||||
| T=0 months | -20°C | 0 months | 100% | |
| T=1 month | -20°C | 1 month | ||
| T=3 months | -20°C | 3 months | ||
| T=6 months | -20°C | 6 months |
Note: This table should be populated with your own experimental data.
Signaling Pathways and Logical Relationships
The primary concern with deuterated standards is the potential for isotopic exchange, which can be influenced by the chemical environment. The following diagram illustrates the logical relationship between experimental conditions and the potential for compromised data integrity.
References
Preventing in-source fragmentation of Carbutamide-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Carbutamide-d9 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Carbutamide, a first-generation sulfonylurea drug.[1] Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies of Carbutamide.[1][2] The nine deuterium atoms provide a distinct mass shift from the unlabeled compound, allowing for accurate quantification.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[3] This can lead to a decreased signal intensity of the intended precursor ion and the appearance of fragment ions in the mass spectrum. For this compound, which is used as an internal standard, significant in-source fragmentation can compromise the accuracy and reproducibility of quantitative assays by reducing the abundance of the selected precursor ion for monitoring.
Q3: What are the most common causes of in-source fragmentation?
The most common causes of in-source fragmentation in electrospray ionization (ESI) mass spectrometry are:
-
High Declustering Potential (DP) or Cone Voltage: These parameters control the voltage difference in the ion source, and higher values can impart enough energy to cause fragmentation.[3]
-
High Ion Source Temperature: Elevated temperatures can lead to thermal degradation of the analyte before it is analyzed.[3]
-
Mobile Phase Composition: The pH, buffer type, and organic solvent content of the mobile phase can influence the ionization efficiency and the stability of the generated ions.[4][5]
-
Dirty Ion Source: Contamination within the ion source can lead to unstable ionization and promote fragmentation.
Troubleshooting Guide: Minimizing In-source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Problem: Low intensity of the this compound precursor ion and/or presence of significant fragment ions in the MS1 spectrum.
Based on publicly available fragmentation data for Carbutamide, the expected major fragment ions to monitor for in-source fragmentation would be around m/z 171.0, 156.0, and 74.1 (values for the non-deuterated compound, the d9 version will have slightly different masses for fragments containing deuterium).[6]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Experimental Protocols
Baseline LC-MS/MS Method for Sulfonylurea Analysis
This protocol is a general starting point for the analysis of this compound and can be optimized to minimize in-source fragmentation.
| Parameter | Recommended Starting Conditions |
| LC Column | C8 or C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B and ramp up as needed for elution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 4500 - 5500 V |
| Curtain Gas | 20 - 40 psi |
| Nebulizer Gas | 40 - 60 psi |
| Turbo Gas | 40 - 60 psi |
Systematic Optimization of Source Parameters
The following table provides a structured approach to optimizing the key source parameters to minimize in-source fragmentation. It is recommended to optimize one parameter at a time.
| Parameter | Range to Evaluate | Step Size | Rationale |
| Declustering Potential (DP) / Cone Voltage (CV) | 20 - 100 V | 10 V | Lower values reduce the energy imparted to the ions, thus minimizing fragmentation.[3] |
| Ion Source Temperature | 300 - 550 °C | 50 °C | Lower temperatures can prevent thermal degradation of thermally labile compounds.[3] |
Signaling Pathways and Logical Relationships
Logical Diagram of Factors Influencing In-Source Fragmentation
This diagram illustrates the key factors that can be adjusted to control the degree of in-source fragmentation.
Caption: Key parameters influencing the extent of in-source fragmentation.
References
- 1. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Calibration curve problems with Carbutamide-d9 internal standard
Welcome to the technical support center for Carbutamide-d9 internal standard. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Carbutamide, a first-generation sulfonylurea drug.[1] It is used as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-labeled Carbutamide. The underlying principle of using an internal standard is that it is added at a constant concentration to all samples (calibrators, quality controls, and unknowns) and is subject to the same experimental variations as the analyte, such as sample loss during preparation or fluctuations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be compensated for.
Q2: My calibration curve for Carbutamide has poor linearity (low r² value). What are the potential causes?
Poor linearity in a calibration curve can stem from several factors. These can range from issues with the preparation of your standards to problems with the analytical instrument.[2] It is crucial to systematically investigate each possibility. Common causes include errors in serial dilutions, instability of the analyte or internal standard, detector saturation at high concentrations, or inappropriate curve fitting models.
Q3: I am observing a significant chromatographic shift between Carbutamide and this compound. Is this normal and how can it affect my results?
A slight difference in retention time between an analyte and its deuterated internal standard can occur.[3][4] This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties caused by the substitution of hydrogen with deuterium.[4] While a small, consistent shift may not be problematic, a significant or variable shift can be detrimental to the assay's accuracy. This is because the analyte and internal standard may be affected differently by matrix effects as they elute at different times.[4]
Q4: What are matrix effects and how can they impact my analysis using this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the results.[5] While a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, this is only effective if the analyte and internal standard are affected identically.[3]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
If you are experiencing poor linearity (e.g., r² < 0.99) with your Carbutamide calibration curve using this compound, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
| Step | Action | Rationale |
| 1. Verify Standard Preparation | Prepare fresh calibration standards from a new stock solution. Use a different set of pipettes and volumetric flasks if possible. | To rule out errors from inaccurate dilutions or degradation of stock solutions.[7] |
| 2. Check Internal Standard Addition | Ensure that the same amount of this compound is added to every standard and sample.[8] | Inconsistent addition of the internal standard will lead to a variable analyte/IS response ratio. |
| 3. Evaluate Calibration Range | Analyze the response at the highest and lowest concentration points. Consider narrowing the calibration range. | The detector response may not be linear over a very wide concentration range. Saturation at the high end or poor signal-to-noise at the low end can affect linearity. |
| 4. Assess Curve Fit Model | Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). | The relationship between concentration and response may not be best described by a simple linear model, especially over a wide range. |
| 5. Investigate Instrument Performance | Check for issues such as inconsistent injection volumes, fluctuating spray in the mass spectrometer source, or a contaminated column. | Instrument variability can introduce significant error and affect the linearity of the calibration curve. |
Issue 2: Inconsistent Internal Standard Response
A consistent response for the internal standard across all samples is crucial for reliable quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
| Step | Action | Rationale |
| 1. Review Sample Preparation | Ensure consistent sample processing, especially for protein precipitation or solid-phase extraction steps. | Incomplete or variable extraction recovery of the internal standard can lead to inconsistent responses. |
| 2. Investigate Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[9] | Severe matrix effects can lead to a highly variable internal standard response, especially if there is a slight retention time shift between samples. |
| 3. Assess IS Stability | Evaluate the stability of this compound in the reconstitution solvent and in the processed samples over time. | Degradation of the internal standard will result in a decreasing response over the course of an analytical run. |
| 4. Examine Instrument Parameters | Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows) and detector voltage. | Unstable instrument conditions can cause the internal standard signal to vary. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the steps for preparing a set of calibration standards for Carbutamide with this compound as the internal standard.
Materials:
-
Carbutamide reference standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Blank matrix (e.g., human plasma, K2EDTA)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the Carbutamide reference standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Prepare Working Solutions:
-
From the primary stock solutions, prepare a series of intermediate Carbutamide working solutions by serial dilution with 50:50 methanol/water.
-
Prepare an intermediate this compound working solution at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol/water.
-
-
Prepare Calibration Standards:
-
To a set of labeled tubes, add a fixed volume of blank matrix.
-
Spike the appropriate Carbutamide working solution into each tube to achieve the desired final concentrations for the calibration curve.
-
Add a fixed volume of the this compound working solution to each tube.
-
Vortex each tube to ensure homogeneity.
-
-
Sample Pre-treatment (Example: Protein Precipitation):
-
To each calibration standard, add a volume of cold acetonitrile (typically 3-4 times the volume of the matrix).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
Example Calibration Curve Concentrations:
| Standard Level | Carbutamide Conc. (ng/mL) | This compound Conc. (ng/mL) |
| Blank | 0 | 0 |
| LLOQ | 1 | 50 |
| CAL 2 | 5 | 50 |
| CAL 3 | 20 | 50 |
| CAL 4 | 50 | 50 |
| CAL 5 | 100 | 50 |
| CAL 6 | 200 | 50 |
| ULOQ | 500 | 50 |
This technical support guide provides a starting point for addressing common issues with this compound as an internal standard. For more complex problems, further investigation and consultation with instrument specialists may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor ionization efficiency of Carbutamide-d9
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges associated with the poor ionization efficiency of Carbutamide-d9 in liquid chromatography-mass spectrometry (LC-MS) analyses.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ionization efficiency critical for my experiments?
A1: this compound is the deuterated form of Carbutamide, a first-generation sulfonylurea compound. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Carbutamide in biological matrices. Achieving high and consistent ionization efficiency is critical because the precision and accuracy of your quantitative results depend on a stable and robust signal from the internal standard. Poor ionization leads to low sensitivity, high variability, and unreliable data.
Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is better for this compound?
A2: Both positive and negative ESI modes are viable for the analysis of this compound and other sulfonylureas.
-
Positive Ion Mode (ESI+): This is a very common approach for sulfonylureas.[1] this compound will typically be detected as the protonated molecule [M+H]+ or as an adduct with sodium [M+Na]+ or ammonium [M+NH4]+. This mode is often successful when using acidic mobile phases.
-
Negative Ion Mode (ESI-): This mode can also be highly effective, detecting the deprotonated molecule [M-H]-. For some compounds, negative mode can offer higher sensitivity and reduced background noise.
The optimal choice depends on your specific LC conditions, sample matrix, and instrument. It is highly recommended to test both polarities during method development to determine which provides the best signal-to-noise ratio and overall performance.
Q3: What are the primary factors that influence the ionization efficiency of this compound?
A3: The efficiency of the electrospray ionization process is influenced by a combination of factors related to the analyte, the mobile phase, and the instrument settings.[2]
-
Analyte Properties: Chemical structure, polarity, and the presence of ionizable functional groups (like the sulfonylurea moiety).
-
Mobile Phase Composition: The pH, solvent choice (e.g., methanol, acetonitrile, water), and the type and concentration of additives are the most critical factors.[3][4]
-
ESI Source Parameters: Instrument settings such as sprayer voltage, nebulizing gas pressure, drying gas flow rate and temperature, and sprayer position must be optimized.[5]
Q4: In positive ion mode, I see a significant signal for the sodium adduct [M+Na]+. Is this a problem?
A4: Not necessarily. The formation of adduct ions, particularly with sodium ([M+Na]+) and potassium ([M+K]+), is a common phenomenon in ESI-MS.[6][7] This can happen due to trace amounts of salts in your solvents, glassware, or sample matrix.[6] While a split in signal between the protonated molecule [M+H]+ and various adducts can reduce the intensity of your target ion, the [M+Na]+ adduct is often very stable and can be used for quantification. In some cases, intentionally promoting the formation of a single, stable adduct can lead to better sensitivity and reproducibility than relying on the protonated molecule.[8]
Q5: Should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?
A5: APCI is another atmospheric pressure ionization technique that is generally better suited for less polar compounds than ESI. Since Carbutamide is moderately polar, ESI is typically the preferred method. However, if you are struggling with severe matrix effects or ion suppression in ESI that cannot be resolved through mobile phase optimization or sample cleanup, APCI could be tested as an alternative.[8]
Section 2: Troubleshooting Guide for Poor Signal Intensity
This guide addresses the most common issue encountered during the analysis of this compound: a weak, inconsistent, or non-existent signal.
Problem: I am observing a weak or no signal for this compound.
This is a frequent challenge that can often be resolved by systematically optimizing the mobile phase and ESI source conditions. Follow the workflow below to diagnose and fix the issue.
References
- 1. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Impact of mobile phase additives on Carbutamide-d9 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase additives on Carbutamide-d9 signal intensity in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low when using a neutral mobile phase?
A1: this compound, like other sulfonylureas, requires a protonated state for efficient ionization in positive electrospray ionization (ESI) mode. A neutral mobile phase may not provide sufficient protons, leading to poor ionization efficiency and consequently, a low signal. The addition of an acidic modifier is generally recommended to enhance the signal.
Q2: Which mobile phase additive is better for this compound analysis: formic acid or ammonium acetate?
A2: Both formic acid and ammonium acetate can be used effectively, but they influence the signal differently. Formic acid, by lowering the mobile phase pH, typically enhances the protonation of this compound, leading to a stronger signal in positive ESI mode. Ammonium acetate acts as a buffer and can also provide a source of protons, though its effect on signal enhancement might be less pronounced than that of formic acid.[1][2] The optimal choice may depend on the specific chromatographic conditions and the other analytes in the sample.
Q3: Can the concentration of the mobile phase additive affect the this compound signal?
A3: Yes, the concentration of the additive is a critical parameter. For formic acid, a concentration of 0.1% is commonly used and often provides a significant signal enhancement. For ammonium acetate, a concentration of around 10-20 mM is typical.[3] Excessively high concentrations of any additive can lead to ion suppression, where other ions in the mobile phase compete with the analyte for ionization, thereby reducing the this compound signal.[1]
Q4: I'm observing significant signal variability for this compound between injections. What could be the cause?
A4: Signal instability can arise from several factors. In the context of the mobile phase, inconsistent mixing of the mobile phase components, degradation of the additives over time, or contaminated solvents can lead to fluctuating signal intensity.[4] It is crucial to use high-purity solvents and freshly prepared mobile phases. Additionally, issues with the LC system, such as pump performance or injector variability, should be investigated.
Q5: Can the organic solvent in the mobile phase impact the this compound signal?
A5: Absolutely. The type and proportion of the organic solvent (e.g., acetonitrile or methanol) affect both the chromatography and the ionization efficiency. A higher percentage of organic solvent can enhance desolvation in the ESI source, which may lead to a better signal, but it will also decrease the retention of this compound on a reversed-phase column. A balance must be struck to achieve both good chromatographic separation and optimal signal intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on the impact of mobile phase additives.
| Issue | Potential Cause | Recommended Action |
| Low or No this compound Signal | Inefficient ionization due to neutral mobile phase. | Add an acidic modifier to the mobile phase. A final concentration of 0.1% formic acid is a good starting point. |
| Ion suppression from high concentrations of mobile phase additives. | Reduce the concentration of the additive. For formic acid, try 0.05%. For ammonium acetate, try 5-10 mM. | |
| Use of non-volatile buffers (e.g., phosphate buffers). | Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase pH. | Adjust the mobile phase pH with formic acid or ammonium acetate to ensure this compound is in a single ionic form. |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Signal Instability/Irreproducibility | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing. Use high-purity (LC-MS grade) solvents and additives. |
| Degradation of mobile phase additives. | Some additives can degrade over time. Prepare fresh solutions regularly. | |
| Contamination of the LC-MS system. | Flush the system with an appropriate cleaning solution to remove any contaminants. | |
| Unexpected Adduct Formation | Presence of metal ions (e.g., sodium, potassium) in the mobile phase or from glassware. | Use high-purity water and solvents. Consider using mobile phase additives like ammonium formate that can preferentially form adducts and provide a more consistent signal. |
Data Presentation
The following tables summarize the illustrative impact of different mobile phase additives on the signal intensity and retention time of this compound.
Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity
| Mobile Phase Additive | Concentration | Relative Signal Intensity (%) | Observations |
| None | - | 15 | Very low signal due to poor ionization. |
| Formic Acid | 0.1% | 100 | Strong signal enhancement, considered as the reference. |
| Formic Acid | 0.05% | 85 | Good signal, slightly lower than 0.1%. |
| Ammonium Acetate | 10 mM | 70 | Moderate signal enhancement. |
| Ammonium Acetate | 20 mM | 65 | Slightly lower signal compared to 10 mM, possible minor ion suppression.[3] |
| Ammonium Formate | 10 mM | 75 | Moderate signal enhancement, slightly better than ammonium acetate. |
Table 2: Effect of Mobile Phase Additive on this compound Retention Time
| Mobile Phase Additive | Concentration | Retention Time (min) | Observations |
| None | - | 4.8 | Baseline retention. |
| Formic Acid | 0.1% | 4.5 | Slight decrease in retention due to increased mobile phase acidity. |
| Formic Acid | 0.05% | 4.6 | Minor decrease in retention. |
| Ammonium Acetate | 10 mM | 4.7 | Minimal impact on retention. |
| Ammonium Acetate | 20 mM | 4.7 | Minimal impact on retention.[3] |
| Ammonium Formate | 10 mM | 4.6 | Slight decrease in retention. |
Experimental Protocols
LC-MS/MS Method for Sulfonylurea Analysis
This protocol is adapted from a validated method for the analysis of sulfonylureas in serum and is suitable for the analysis of this compound as an internal standard.[3]
1. Sample Preparation
-
To 250 µL of serum, add 10 µL of the internal standard working solution (containing this compound).
-
Add 750 µL of acetonitrile to precipitate proteins.
-
Vortex for 15 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A and 20% Mobile Phase B).
2. LC Conditions
-
Column: C8, 2.0 x 50 mm, 5 µm
-
Mobile Phase A: 20 mM ammonium acetate in 95:5 water/methanol[3]
-
Mobile Phase B: 100% methanol[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-1 min: 30% B
-
1-2 min: Linear gradient to 50% B
-
2-6.5 min: Linear gradient to 85% B
-
6.5-8.5 min: Hold at 95% B
-
8.5-11 min: Re-equilibrate at 30% B
-
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5000 V
-
Source Temperature: 700°C
-
Curtain Gas: 40 psi
-
Collision Gas: Medium
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Carbutamide-d9 Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding autosampler carryover issues specifically encountered during the analysis of Carbutamide-d9, a deuterated first-generation sulfonylurea.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound?
A1: Autosampler carryover is the unintentional appearance of an analyte from a previous injection in a subsequent chromatogram.[1] This occurs when residual amounts of the analyte, like this compound, adhere to surfaces within the autosampler and are eluted in later runs.[1] It is a significant issue in sensitive LC-MS/MS analyses as it can lead to inaccurate quantification, false positives in blank samples, and compromised data integrity.[2] Compounds like this compound, belonging to the sulfonylurea class, can be prone to adsorption on surfaces due to their chemical properties, making them susceptible to carryover.[3]
Q2: What are the primary sources of carryover within an HPLC or LC-MS autosampler?
A2: The most common sources of carryover are components that come into direct contact with the undiluted sample.[4] These include:
-
The Injection Needle: Both the inner and outer surfaces of the needle can retain sample residue.[4][5][6]
-
The Injection Valve: The rotor seal and stator within the valve are critical areas where analytes can be adsorbed, especially if seals become worn or scratched.[3][4][7]
-
Sample Loop: The loop used to measure the injection volume can be a source of carryover.
-
Connecting Tubing: Any tubing between the needle, loop, and injection valve can harbor residual sample.
The diagram below illustrates the potential hotspots for carryover in a typical autosampler flow path.
Caption: Potential sources of analyte carryover within an autosampler system.
Q3: How does the sample solvent affect this compound carryover?
A3: The composition of the solvent used to dissolve your sample (the sample diluent) can significantly impact carryover. If the sample solvent has a much higher elution strength than the initial mobile phase, it can cause peak shape distortion and may not be effectively cleaned by the wash solvent.[8][9][10] Conversely, if this compound has low solubility in the sample diluent, it may precipitate in the vial or within the autosampler, leading to inconsistent results and carryover.[11] It is generally recommended to use a sample solvent that is as weak as or slightly weaker than the mobile phase, while ensuring the analyte remains fully dissolved.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound carryover.
Q4: How do I confirm that the observed peak is carryover and not contamination?
A4: First, you must distinguish between carryover and general system contamination.[7]
-
Classic Carryover: Inject a high-concentration standard followed by a series of three or more blank injections. If the peak area decreases consistently with each subsequent blank, it is classic carryover.[12]
-
Constant Contamination: If the peak area remains relatively constant across multiple blank injections, this suggests contamination of the blank solvent, mobile phase, or a heavily contaminated system component.[12]
To investigate further, prepare a fresh blank using brand new solvent and vials to rule out a contaminated blank source.[12][13]
Q5: I've confirmed carryover. How do I identify the source?
A5: A systematic process of elimination is the most effective approach. The following workflow can help pinpoint the origin of the issue.
Caption: A logical workflow for troubleshooting autosampler carryover.
Q6: What are the most effective wash solvents for this compound?
A6: The ideal wash solvent must be strong enough to fully solubilize this compound. Since Carbutamide is a sulfonylurea, it possesses both polar and non-polar characteristics. A good starting point is a solvent mixture that mimics the "strongest" point in your gradient elution.[6] For reversed-phase chromatography, this is typically a high percentage of organic solvent.
Consider a multi-step wash program if available on your instrument. This could involve:
-
A strong organic solvent (e.g., 100% Acetonitrile or Methanol) to remove non-polar residues.
-
A mixture mimicking your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to address a broad range of interactions.
-
An acidified or basified aqueous solution to disrupt ionic interactions, depending on the pKa of Carbutamide.
Experimental Protocols & Data
Protocol: Carryover Evaluation
-
Equilibrate: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection 1: Inject a blank sample (typically the mobile phase or sample diluent) to establish a baseline.
-
High Standard Injection: Inject a high-concentration standard of this compound. This should be at or near the upper limit of your calibration curve.
-
Blank Injection 2: Immediately following the high standard, inject another blank sample.
-
Blank Injection 3 & 4: Inject at least two more consecutive blank samples.
-
Calculate Carryover: Quantify the peak area of this compound in the first blank injection after the standard. Calculate the percent carryover using the following formula: % Carryover = (Area in Blank 2 / Area in High Standard) * 100
Data: Effectiveness of Wash Solvents
| Wash Solvent Composition | Analyte Class | Observed Carryover (%) | Carryover Reduction vs. Weak Wash |
| 90:10 Water:Acetonitrile (Weak Wash) | Sulfonylurea-like | 0.15% | Baseline |
| 50:50 Water:Acetonitrile | Sulfonylurea-like | 0.02% | 86.7% |
| 100% Acetonitrile | Sulfonylurea-like | 0.05% | 66.7% |
| 100% Methanol | Sulfonylurea-like | 0.04% | 73.3% |
| 50:50 IPA:Water + 0.2% Formic Acid | Sulfonylurea-like | <0.01% | >93.3% |
This table is a generalized representation based on common chromatographic principles. Actual results for this compound may vary and should be determined experimentally.
Key Takeaway: A mixture of organic solvent and water, often with an acid or base modifier, is typically more effective at removing carryover than 100% organic solvent.[6] This is because the aqueous component helps dissolve polar residues while the organic component tackles non-polar ones.
References
- 1. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nlpc.ulb.be [nlpc.ulb.be]
- 9. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. lctsbible.com [lctsbible.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection in Sulfonylurea Analysis
For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is a cornerstone of reliable pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical decision in this process, directly impacting the accuracy and precision of results. This guide provides a comparative analysis of two common approaches to internal standard selection in the bioanalysis of sulfonylurea drugs: the use of a deuterated internal standard and an analogue internal standard.
This comparison is illustrated through the validation parameters of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfonylurea drugs in plasma. While a specific validation report for a method employing Carbutamide-d9 was not publicly available, we present data from a method utilizing a deuterated internal standard for tolbutamide ([d9]-4-hydroxy-tolbutamide) and a method for glibenclamide that employs an analogue internal standard (gliclazide). This allows for an objective assessment of the performance characteristics of each approach.
Key Performance Metrics: A Head-to-Head Comparison
The following tables summarize the key validation parameters for the two bioanalytical methods, offering a clear comparison of their performance.
Table 1: Bioanalytical Method Validation Parameters for Tolbutamide using a Deuterated Internal Standard ([d9]-4-hydroxy-tolbutamide)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity & Range | 75 - 36,000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy 80-120% |
| Intra-day Precision (%CV) | < 13% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 13% | < 15% (< 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | < 13% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | < 13% | Within ±15% (±20% at LLOQ) |
| Recovery | 84.2% - 98.5% | Consistent, precise, and reproducible |
| Matrix Effect | Minimized by IS | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable | Within ±15% of nominal concentration |
Table 2: Bioanalytical Method Validation Parameters for Glibenclamide using an Analogue Internal Standard (Gliclazide) [1]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity & Range | 6.67 - 500 µg/L | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 6.67 µg/L | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy 80-120% |
| Intra-day Precision (%RSD) | < 8% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 8% | < 15% (< 20% at LLOQ) |
| Accuracy | Not explicitly stated as %Bias, but precision data suggests good accuracy | Within ±15% (±20% at LLOQ) |
| Recovery | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | Not explicitly stated | Consistent and reproducible |
| Stability | Not explicitly stated | Within ±15% of nominal concentration |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Method 1: Quantification of Tolbutamide using a Deuterated Internal Standard
1. Sample Preparation:
-
To 50 µL of serum, add 50 µL of 0.1% formic acid in water.
-
Perform protein precipitation by adding 300 µL of acetonitrile/methanol (9:1, v/v) containing [d9]-4-hydroxy-tolbutamide as the internal standard.
-
Vortex the mixture for 30 seconds and centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
2. LC-MS/MS Analysis:
-
Chromatographic Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tolbutamide transition: m/z 271 to 172.
-
[d9]-4-hydroxy-tolbutamide (IS) transition: m/z 296 to 188.
-
Method 2: Quantification of Glibenclamide using an Analogue Internal Standard
1. Sample Preparation:
-
To a plasma sample, add Gliclazide as the internal standard.
-
The specific extraction method is not detailed in the abstract, but a common technique is protein precipitation with acetonitrile or liquid-liquid extraction.
2. LC-MS/MS Analysis:
-
Chromatographic Column: ZORBAX Eclipse XDB-C18.[1]
-
Mobile Phase: 0.1% formic acid in acetonitrile and water (35:65, v/v).[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection: Selected Reaction Monitoring (SRM).[1]
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of sulfonylurea drugs.
Discussion and Conclusion
The choice between a deuterated internal standard like this compound and an analogue internal standard involves a trade-off between cost, availability, and analytical performance.
-
Deuterated Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute and experience the same ionization efficiency and potential matrix effects. This close tracking of the analyte's behavior often leads to higher accuracy and precision, as demonstrated by the low %CV and %Bias in the tolbutamide method. The primary drawback is the higher cost and potentially limited commercial availability of custom-synthesized deuterated compounds.
-
Analogue Internal Standards: These are structurally similar but not identical to the analyte. While more readily available and cost-effective, their chromatographic and mass spectrometric behavior may not perfectly mimic that of the analyte. This can introduce variability, especially in the presence of significant matrix effects or issues with extraction recovery. However, as the data for the glibenclamide method shows, a well-chosen analogue internal standard can still yield a robust and reliable assay with excellent precision.[1]
References
A Head-to-Head Battle of Deuterated Internal Standards: Carbutamide-d9 vs. Tolbutamide-d9
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of Carbutamide-d9 and Tolbutamide-d9 as internal standards in bioanalytical assays.
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard. This guide provides a detailed comparison of two such standards: this compound and Tolbutamide-d9, deuterated analogs of the first-generation sulfonylurea drugs Carbutamide and Tolbutamide. This comparison is based on their physicochemical properties, and expected performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, supported by representative experimental data.
At a Glance: Key Physicochemical Properties
A summary of the key properties of this compound and Tolbutamide-d9 is presented below, highlighting their suitability as internal standards for their respective non-deuterated analytes.
| Property | This compound | Tolbutamide-d9 |
| Chemical Formula | C₁₁H₈D₉N₃O₃S | C₁₂H₉D₉N₂O₃S |
| Monoisotopic Mass | 280.1586 g/mol | 279.1619 g/mol |
| Deuterium Labeling | 9 Deuterium atoms on the butyl chain | 9 Deuterium atoms on the butyl chain |
| Parent Compound | Carbutamide | Tolbutamide |
| Primary Application | Internal standard for Carbutamide quantification | Internal standard for Tolbutamide quantification |
Performance in Bioanalytical Applications: A Comparative Overview
| Performance Parameter | Expected Performance for this compound | Representative Data for Tolbutamide Analysis using a Deuterated IS |
| Recovery | Consistent and reproducible, ideally >80% | 84.2% to 98.5% |
| Precision (%CV) | Intra- and Inter-day CV <15% | Intra- and Inter-day CV <13% (<17% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration | Within ±13% of nominal concentration (<17% at LLOQ) |
| Matrix Effect | Minimal and compensated by the internal standard | Minimized by the use of a stable isotope-labeled internal standard |
| Linearity (r²) | >0.99 | >0.998 |
Note: The representative data for Tolbutamide analysis was obtained using [d9]-4-hydroxy-tolbutamide as the internal standard. Due to the structural similarity and identical deuteration pattern, Tolbutamide-d9 is expected to exhibit comparable, if not superior, performance. Data for a validated bioanalytical method using this compound is not extensively available in the public domain, but its performance is anticipated to be similar to that of Tolbutamide-d9 due to their structural and chemical similarities as deuterated sulfonylureas.
Mechanism of Action: The Sulfonylurea Signaling Pathway
Both Carbutamide and Tolbutamide are first-generation sulfonylureas that lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Their mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding leads to the closure of the K-ATP channel, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.
Caption: Sulfonylurea signaling pathway in pancreatic β-cells.
Experimental Protocols
A representative experimental protocol for the quantification of Tolbutamide in human serum using a deuterated internal standard is provided below. A similar protocol would be applicable for Carbutamide analysis with this compound.
Sample Preparation
-
Thaw 50 µL aliquots of human serum samples.
-
Add 50 µL of water containing 0.1% formic acid.
-
Spike with the internal standard solution (e.g., Tolbutamide-d9 in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile/methanol (9:1, v/v).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
LC-MS/MS Analysis
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolbutamide | 271 | 172 |
| Tolbutamide-d9 | 280 | 172 |
| Carbutamide | 272 | 156 |
| This compound | 281 | 156 |
Note: The specific MRM transitions for Carbutamide and this compound are predicted based on their chemical structures and may require optimization.
Caption: A typical experimental workflow for sample analysis.
Conclusion: Making the Right Choice
Both this compound and Tolbutamide-d9 are excellent choices as internal standards for the quantification of their respective non-deuterated counterparts. The key advantages of using these deuterated standards include:
-
Similar Physicochemical Properties: They co-elute with the analyte, ensuring that variations during sample preparation and analysis affect both the analyte and the internal standard similarly.
-
High Mass Difference: The +9 Da mass shift provides a clear distinction from the analyte's isotopic peaks, preventing cross-talk and ensuring accurate quantification.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard effectively compensates for matrix effects, leading to more reliable and reproducible results.
The choice between this compound and Tolbutamide-d9 will primarily depend on the specific analyte being quantified. For the analysis of Carbutamide, this compound is the ideal internal standard, while for Tolbutamide analysis, Tolbutamide-d9 is the preferred choice. The experimental protocols and performance expectations outlined in this guide provide a solid foundation for developing and validating robust bioanalytical methods for these compounds.
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Carbutamide-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This guide provides an objective comparison of analytical methods for the quantification of Carbutamide, with a focus on the cross-validation of methods employing a deuterated internal standard, Carbutamide-d9, versus a non-deuterated structural analog. The supporting experimental data and detailed protocols provided herein will aid researchers in making informed decisions for their bioanalytical workflows.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to compensate for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte, leading to superior correction for matrix effects and other sources of variability.[1][2]
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the anticipated performance characteristics of an LC-MS/MS method for Carbutamide analysis when using this compound versus Tolbutamide as the internal standard. The data for the method using a deuterated standard is based on a validated method for a similar analyte, Tolbutamide, which employed a deuterated internal standard.[3]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method with this compound (Expected) | Method with Tolbutamide (Structural Analog - Expected) | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Low ng/mL range | Low to mid ng/mL range | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
| Intra-Assay Precision (%CV) | < 13% (< 17% at LLOQ) | < 15% (< 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | < 13% (< 17% at LLOQ) | < 15% (< 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-Assay Accuracy (%Bias) | ± 13% (± 17% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
| Inter-Assay Accuracy (%Bias) | ± 13% (± 17% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
| Recovery | 85% - 100% | 70% - 110% | Consistent, precise, and reproducible |
| Matrix Effect | Minimized due to co-elution and identical ionization | Potential for differential matrix effects | Analyte response in the presence of matrix should be consistent |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Number of Samples | At least 3 concentrations (Low, Medium, High QC) |
| Replicates per Concentration | Minimum of 5 |
| Mean Concentration | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
Experimental Protocols
The following are detailed methodologies for the analysis of Carbutamide in human plasma using LC-MS/MS with either this compound or Tolbutamide as the internal standard.
Method 1: LC-MS/MS Analysis of Carbutamide with this compound Internal Standard
This protocol is adapted from a validated method for a similar sulfonylurea, Tolbutamide, using a deuterated internal standard.[3]
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of acetonitrile/methanol (9:1, v/v).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for separation of Carbutamide and this compound.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Carbutamide: To be determined (e.g., precursor ion -> product ion)
-
This compound: To be determined (e.g., precursor ion -> product ion)
-
Method 2: LC-MS/MS Analysis of Carbutamide with Tolbutamide Internal Standard (Structural Analog)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Tolbutamide internal standard working solution (concentration to be optimized).
-
Follow the same protein precipitation and dilution steps as in Method 1.
2. LC-MS/MS Conditions:
-
Utilize the same LC-MS/MS system and conditions as in Method 1, with the addition of the MRM transition for Tolbutamide.
-
MRM Transitions:
-
Carbutamide: To be determined
-
Tolbutamide: To be determined (e.g., precursor ion -> product ion)
-
Cross-Validation Workflow
The cross-validation of these two methods should be performed to ensure that the results are comparable and reliable.
Signaling Pathway of Carbutamide (for context)
While not directly related to the analytical cross-validation, understanding the mechanism of action of Carbutamide provides context for its importance in pharmaceutical research.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Carbutamide. The expected benefits include improved accuracy, precision, and robustness of the analytical method, primarily due to the superior ability of the deuterated standard to compensate for matrix effects and other sources of analytical variability. While a structural analog like Tolbutamide can be used, it is more susceptible to differential extraction recovery and matrix effects, which can compromise the reliability of the data.
Cross-validation of analytical methods is a critical step when comparing results across different methods or laboratories. The provided workflow and acceptance criteria serve as a guide for conducting a robust cross-validation study. By adhering to these principles and employing the most appropriate internal standard, researchers can ensure the generation of high-quality, reliable bioanalytical data to support their drug development programs.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Carbutamide-d9: A Comparative Guide
For researchers and scientists engaged in drug development and metabolic studies, the isotopic purity of deuterated standards is of paramount importance for accurate quantification. Carbutamide-d9, a deuterated analog of the first-generation sulfonylurea, Carbutamide, is frequently utilized as an internal standard in bioanalytical methods. This guide provides a comprehensive comparison of the isotopic purity of this compound with other commonly used deuterated sulfonylurea internal standards, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is typically determined by assessing the percentage of the deuterated species and the distribution of its isotopologues. The following table summarizes the available isotopic purity data for this compound and its alternatives, Tolbutamide-d9 and Glyburide-d11. This data is compiled from commercially available sources and Certificates of Analysis (CoAs).
| Compound | Deuterium Label | Stated Purity | Isotopic Enrichment | Isotopologue Distribution |
| This compound | d9 | Not specified | Not specified | CoA required for lot-specific data |
| Tolbutamide-d9 | d9 | >99.00% (HPLC) | Not specified | CoA required for lot-specific data |
| Glyburide-d11 | d11 | 99.39% (HPLC) | 98.9% | d9=0.6%, d10=10.8%, d11=88.6%[1] |
Note: The isotopic purity of this compound and Tolbutamide-d9 is not always detailed on product datasheets and is typically provided on a lot-specific Certificate of Analysis. Researchers are strongly encouraged to consult the CoA for precise isotopic enrichment values. The data for Glyburide-d11 provides a clear example of a detailed isotopic purity assessment.[1]
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A combined approach utilizing both methods provides the most comprehensive evaluation of isotopic enrichment and structural integrity.[2]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds by analyzing the relative abundance of their hydrogen/deuterium (H/D) isotopologue ions.[3][4]
Methodology:
-
Sample Preparation: A dilute solution of the deuterated standard is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used. The instrument must be calibrated to ensure high mass accuracy.
-
Data Acquisition: Full-scan mass spectra are acquired in positive or negative ion mode, depending on the compound's properties. The mass range is set to encompass all expected isotopologues of the analyte.
-
Data Analysis:
-
The monoisotopic peak (M0) and the peaks corresponding to the different deuterated species (M+1, M+2, ... M+n) are identified.
-
The relative abundance of each isotopologue is determined by integrating the area under its respective peak.
-
The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions (D0-Dn).[3] Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) may be necessary for highly accurate measurements.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and complementary method for determining isotopic purity. It offers insights into the location of the deuterium labels and can quantify the degree of deuteration at specific sites within the molecule.
Methodology:
-
Sample Preparation: A precisely weighed amount of the deuterated standard and a certified internal standard of known purity are dissolved in a deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters include:
-
A long relaxation delay (D1) to ensure complete relaxation of all protons.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
The signals corresponding to the residual protons in the deuterated positions of the analyte and the signals of the internal standard are integrated.
-
The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard's signals, taking into account the number of protons, molecular weights, and sample weights of both the analyte and the internal standard.
-
Visualizing the Experimental Workflow
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for assessing isotopic purity using HR-MS and qNMR.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Carbutamide-d9 in Frozen Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability testing of Carbutamide-d9 in frozen plasma. Due to the limited availability of public data directly pertaining to this compound, this document leverages stability data from analogous non-deuterated sulfonylurea compounds, namely glibenclamide, to provide a comparative framework. The inclusion of a deuterated compound in this comparison is based on the well-established principle of the kinetic isotope effect, where the substitution of hydrogen with deuterium often leads to enhanced metabolic stability.[1][2][3]
The following sections detail a representative experimental protocol for long-term stability assessment, present comparative stability data in a tabular format, and illustrate the experimental workflow.
Comparative Stability Data
The long-term stability of a drug in a biological matrix is a critical parameter in bioanalytical method validation, ensuring that the measured concentration accurately reflects the concentration at the time of sample collection. The data below summarizes the stability of glibenclamide, a non-deuterated sulfonylurea, in frozen plasma. This can be considered a conservative baseline for estimating the stability of its deuterated counterpart, this compound, which is expected to exhibit at least comparable, if not superior, stability.
| Drug | Matrix | Storage Temperature (°C) | Duration | Analyte Stability (% of Initial Concentration) | Reference |
| Glibenclamide | Human Plasma | -20 | 1 week | 89% | [4] |
| Glibenclamide | Postmortem Blood | -20 | 1 year | >85% (inferred from minimal loss) | [5] |
| Glipizide | Postmortem Blood | -20 | 1 year | ~84% | [5] |
| Chlorpropamide | Postmortem Blood | -20 | 1 year | ~67.5% | [5] |
Note: The stability of deuterated compounds is generally expected to be higher than their non-deuterated analogues due to the stronger carbon-deuterium bond, which can slow down metabolic degradation processes.[1][2][3]
Experimental Protocol: Long-Term Stability Assessment
This section outlines a typical experimental protocol for evaluating the long-term stability of an analyte like this compound in frozen plasma. This protocol is synthesized from established bioanalytical method validation guidelines.
1. Objective: To determine the stability of this compound in frozen human plasma over an extended period under specified storage conditions.
2. Materials:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotopically labeled analog of a related compound)
-
Calibrators and Quality Control (QC) samples
-
Validated bioanalytical method (e.g., LC-MS/MS)
3. Preparation of Stability Samples:
-
Spike a pool of blank human plasma with this compound at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot the spiked plasma into appropriately labeled polypropylene tubes.
-
Prepare a sufficient number of aliquots for analysis at each time point.
4. Storage Conditions:
-
Store the stability samples at a minimum of two temperature conditions, typically -20°C and -70°C (or lower), which are common for long-term bio-sample storage.
-
The storage duration should be at least as long as the expected duration from sample collection to analysis in a clinical or preclinical study.
5. Experimental Procedure:
-
At pre-defined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC stability samples from each storage temperature.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the thawed stability samples along with a freshly prepared set of calibrators and QC samples using the validated bioanalytical method.
-
The analysis should be performed in replicate (e.g., n=3 or 5) for each concentration level and time point.
6. Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration of the stability QC samples at each time point.
-
Compare the mean concentration of the stored QC samples to the nominal concentration (or the mean concentration at time zero).
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the long-term stability testing process.
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. bioscientia.de [bioscientia.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Carbutamide-d9 and Other Deuterated Sulfonylurea Standards for Research Applications
In the landscape of diabetes research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in bioanalytical assays. Deuterated sulfonylureas, such as Carbutamide-d9, serve as indispensable tools for researchers in metabolic studies, pharmacokinetic analyses, and clinical mass spectrometry. This guide provides a comprehensive comparison of this compound with other commonly used deuterated sulfonylurea standards, supported by experimental data and detailed protocols.
The Role of Deuterated Standards in Sulfonylurea Analysis
Deuterated internal standards are versions of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] In mass spectrometry-based quantification, these standards are added to biological samples at a known concentration before sample processing.[1] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by their higher mass.[1][2] This allows them to effectively normalize for variations in sample extraction, injection volume, and matrix effects, leading to more robust and accurate quantification.[3]
Comparative Overview of Deuterated Sulfonylurea Standards
Carbutamide is a first-generation sulfonylurea drug.[4] Its deuterated form, this compound, is frequently used as an internal standard for the quantification of carbutamide and related compounds.[5][6] The following tables provide a comparative summary of this compound and other widely used deuterated sulfonylurea standards.
Table 1: Properties of Deuterated Sulfonylurea Standards
| Standard | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₈D₉N₃O₃S | 280.39 | 1246820-50-7 |
| Glibenclamide-d11 (Glyburide-d11) | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | 1189985-02-1 |
| Glipizide-d11 | C₂₁H₁₆D₁₁N₅O₄S | 456.60 (approx.) | Not available |
| Tolbutamide-d9 | C₁₂H₉D₉N₂O₃S | 279.40 | 1219794-57-6 |
| Chlorpropamide-d9 | C₁₀H₄D₉ClN₂O₃S | 285.80 (approx.) | Not available |
Data sourced from various chemical supplier catalogs.[7][8][9][10]
Table 2: Properties of Non-Deuterated Sulfonylureas
| Compound | Generation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Carbutamide | First | C₁₁H₁₇N₃O₃S | 271.34 | 339-43-5 |
| Glibenclamide (Glyburide) | Second | C₂₃H₂₈ClN₃O₅S | 494.00 | 10238-21-8 |
| Glipizide | Second | C₂₁H₂₇N₅O₄S | 445.54 | 29094-61-9 |
| Tolbutamide | First | C₁₂H₁₈N₂O₃S | 270.35 | 64-77-7 |
| Chlorpropamide | First | C₁₀H₁₃ClN₂O₃S | 276.74 | 94-20-2 |
Data sourced from PubChem and other chemical databases.[8][11][12][13]
Mechanism of Action: Sulfonylurea Signaling Pathway
Sulfonylureas exert their hypoglycemic effect by stimulating insulin release from the pancreatic β-cells.[14][15][16] They bind to and block the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[17] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[5]
Caption: Sulfonylurea mechanism of action in pancreatic β-cells.
Experimental Protocols: Quantification of Sulfonylureas using Deuterated Standards
The following is a representative protocol for the simultaneous quantification of multiple sulfonylureas in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
Objective
To develop and validate a robust LC-MS/MS method for the determination of first and second-generation sulfonylureas in plasma samples for clinical and pharmacokinetic studies.
Materials and Reagents
-
Analytes: Carbutamide, Glibenclamide, Glipizide, Tolbutamide, Chlorpropamide
-
Internal Standards: this compound, Glibenclamide-d11, Glipizide-d11, Tolbutamide-d9
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid; Ultrapure water
-
Biological Matrix: Human plasma
Methodology
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (a mixture of this compound, Glibenclamide-d11, etc.).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[18]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[18]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18][19]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 3: Example MRM Transitions for Sulfonylurea Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbutamide | 272.1 | 156.0 |
| This compound (IS) | 281.1 | 165.0 |
| Glibenclamide | 494.1 | 369.0 |
| Glibenclamide-d11 (IS) | 505.1 | 369.0 |
| Glipizide | 446.1 | 321.1 |
| Glipizide-d11 (IS) | 457.1 | 321.1 |
Note: MRM transitions are instrument-dependent and require optimization.[20]
Experimental Workflow Visualization
The process of using a deuterated internal standard in a typical bioanalytical workflow involves several key steps, from sample collection to final data analysis.
Caption: Bioanalytical workflow for sulfonylurea quantification.
Conclusion
This compound, along with other deuterated sulfonylurea standards like Glibenclamide-d11 and Tolbutamide-d9, are critical for the accurate quantification of their corresponding therapeutic drugs in biological matrices. The choice of a specific deuterated standard depends on the analyte being measured. The use of these stable isotope-labeled internal standards in LC-MS/MS methods corrects for analytical variability, thereby ensuring the high quality and reliability of pharmacokinetic and clinical research data. The methodologies and principles outlined in this guide underscore the importance of selecting the appropriate internal standard to achieve precision and accuracy in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Carbutamide - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-1465138) | 1246820-50-7 [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. Glipizide-d11 | C21H27N5O4S | CID 44634488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Carbutamide | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glipizide - Wikipedia [en.wikipedia.org]
- 13. Chlorpropamide - Wikipedia [en.wikipedia.org]
- 14. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Glipizide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Inter-laboratory Comparison Guide: Quantification of Carbutamide using Carbutamide-d9
This guide provides an objective comparison of bioanalytical performance for the quantification of Carbutamide in human plasma, utilizing Carbutamide-d9 as a stable isotope-labeled internal standard (SIL-IS). The data presented herein is a synthesized representation based on established bioanalytical method validation guidelines and typical performance of LC-MS/MS assays for sulfonylurea drugs.[1][2] The objective is to offer researchers and drug development professionals a clear benchmark for accuracy and precision across different laboratory settings.
The use of a SIL-IS like this compound is critical in quantitative bioanalysis.[3] It co-elutes chromatographically with the analyte (Carbutamide) but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for correction of variability during sample preparation and analysis, such as extraction inconsistencies or matrix effects, thereby significantly improving the accuracy and precision of the results.[3][4]
Experimental Workflow
The following diagram illustrates a standard workflow for the quantification of Carbutamide in plasma samples using LC-MS/MS. This process, from sample receipt to final data analysis, is fundamental to achieving reliable and reproducible results in a regulated bioanalytical environment.
Caption: A typical bioanalytical workflow for plasma Carbutamide quantification.
Representative Experimental Protocol
This protocol outlines a standard procedure for the quantification of Carbutamide in human plasma using a validated LC-MS/MS method.
1. Materials and Reagents:
-
Carbutamide and this compound reference standards.
-
Human plasma (with K2EDTA as anticoagulant).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, ultrapure.
2. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare primary stock solutions of Carbutamide and this compound (Internal Standard, IS) in methanol at 1 mg/mL.[2]
-
Working Solutions: Create serial dilutions from the Carbutamide stock solution to prepare calibration curve (CC) standards and quality control (QC) samples.
-
Spiking: Spike blank human plasma with the working solutions to create CCs ranging from 10 to 10,000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 3000, and 8000 ng/mL).[2]
-
IS Working Solution: Prepare a this compound working solution at a fixed concentration (e.g., 500 ng/mL) in 50% ACN/water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.[4]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system (e.g., Agilent 1290, Waters Acquity).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Carbutamide Transition: m/z 272.1 → 155.1
-
This compound Transition: m/z 281.1 → 164.1
-
5. Data Analysis:
-
Integrate the peak areas for both Carbutamide and this compound.
-
Calculate the peak area ratio (Carbutamide/Carbutamide-d9).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Carbutamide in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Inter-laboratory Performance Comparison
The following table summarizes typical validation and performance data from three representative, anonymized laboratories for the quantification of Carbutamide. These metrics align with regulatory expectations for bioanalytical method validation.[1][7]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | 15 ng/mL | S/N ≥ 10, Precision ≤20%, Accuracy ±20% |
| Intra-day Precision (%CV) | 3.5% | 4.1% | 5.2% | ≤ 15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 5.8% | 6.5% | 7.1% | ≤ 15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -4.2% to +3.5% | -5.5% to +2.8% | -6.1% to +4.9% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 91.5% | 88.7% | 93.2% | Consistent and Reproducible |
| Inter-laboratory CV (%) * | \multicolumn{3}{c | }{7.6% } | Typically <20% for robust methods[8] |
*Inter-laboratory Coefficient of Variation (%CV) is a key metric for reproducibility, calculated from the results of a shared set of blind QC samples analyzed by each lab. A lower value indicates better agreement between laboratories.[8][9]
Conclusion
The quantification of Carbutamide in plasma using LC-MS/MS with this compound as an internal standard is a robust, precise, and accurate method.[3] The representative data demonstrates that while minor variations in precision and accuracy exist between laboratories, the overall performance consistently falls within the stringent acceptance criteria set by regulatory agencies.[10] The low inter-laboratory CV highlights the method's reproducibility, which is crucial for combining data from multi-site clinical or research studies. The use of a stable isotope-labeled internal standard is paramount to achieving this high level of inter-laboratory agreement.[8]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
The Gold Standard in Bioanalysis: A Case for Deuterated Internal Standards in Carbutamide Assays
In the landscape of quantitative bioanalysis, the precision and reliability of an assay are paramount. For researchers and drug development professionals, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts the integrity of pharmacokinetic and toxicokinetic data. This guide provides a comparative analysis of bioanalytical methods for Carbutamide, a sulfonylurea drug, focusing on the linearity and sensitivity achieved with a deuterated internal standard versus a non-deuterated (structural analog) internal standard.
While specific validation data for an LC-MS/MS assay using Carbutamide-d9 is not publicly available, this guide presents a robust comparison based on a validated method for Tolbutamide, a closely related sulfonylurea, utilizing a deuterated internal standard. This is contrasted with a validated method for Tolbutamide that employs a non-deuterated internal standard. The data presented underscores the superior performance of deuterated internal standards in bioanalytical applications.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because a deuterated IS is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This results in more accurate and precise quantification by effectively compensating for variability during sample preparation and analysis.
In contrast, a non-deuterated internal standard, typically a structural analog of the analyte, may have different chromatographic behavior and ionization efficiency. This can lead to less reliable correction for experimental variability, potentially compromising the accuracy of the results.
The following table summarizes the performance characteristics of two validated LC-MS/MS methods for Tolbutamide, one using a deuterated internal standard and the other a non-deuterated internal standard.
| Parameter | Method with Deuterated IS ([d9]-4-hydroxy-tolbutamide)[1] | Method with Non-Deuterated IS (Bupivacaine)[2] | Method with Non-Deuterated IS (Carbamazepine) |
| Analyte | Tolbutamide | Tolbutamide | Tolbutamide |
| Internal Standard | [d9]-4-hydroxy-tolbutamide | Bupivacaine | Carbamazepine |
| Matrix | Human Serum | Rabbit Plasma | Rat Plasma |
| Linearity Range | 75 - 36,000 ng/mL | 4 - 1,000 ng/mL | 5 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL | 4 ng/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.998 | Not Specified | Not Specified |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and replicating bioanalytical assays. Below are the protocols for the two comparative methods.
Method 1: Tolbutamide Assay with Deuterated Internal Standard[1]
-
Sample Preparation: Protein precipitation was employed for sample clean-up.
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) was used for separation.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection and quantification.
-
Internal Standard: [d9]-4-hydroxy-tolbutamide was used as the internal standard.
Method 2: Tolbutamide Assay with Non-Deuterated Internal Standard[2]
-
Sample Preparation: Protein precipitation with acetonitrile was used for sample preparation.
-
Chromatography: An Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 3.5 µm) was used for chromatographic separation. The mobile phase consisted of acetonitrile and 1% formic acid in water (50:50 v/v) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Detection was performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source in positive mode.
-
Internal Standard: Bupivacaine was used as the internal standard.
Workflow for Bioanalytical Method using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a bioanalytical assay employing a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The presented data, though based on a close structural analog, strongly supports the established principle that deuterated internal standards provide superior performance in bioanalytical LC-MS/MS assays. The wider linear range observed in the method using a deuterated internal standard allows for the quantification of a broader spectrum of analyte concentrations without the need for sample dilution, enhancing throughput and reducing potential sources of error. While the LLOQ was higher in the presented deuterated method, it is important to note that LLOQ is method-dependent and can be optimized. The key advantage of a deuterated IS lies in its ability to accurately and precisely correct for analytical variability, leading to more reliable and robust data, which is critical for informed decision-making in drug development. Therefore, for the quantitative analysis of Carbutamide, the use of this compound as an internal standard is highly recommended to ensure the highest quality of bioanalytical data.
References
Justification for Using Carbutamide-d9 in Regulatory Submissions: A Comparative Guide
In the landscape of bioanalytical method development for regulatory submissions, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability, accuracy, and robustness of the resulting data. This guide provides a comprehensive justification for the use of Carbutamide-d9, a stable isotope-labeled internal standard (SIL-IS), over structural analog alternatives in the quantitative analysis of Carbutamide in biological matrices. The principles and data presented herein are aligned with the expectations of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Imperative for a Robust Internal Standard
The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is to compensate for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure, from extraction to detection.
While structural analogs—compounds with similar chemical structures to the analyte—have been used as internal standards, they often fall short of this ideal. Regulatory bodies increasingly favor the use of stable isotope-labeled internal standards, as they exhibit nearly identical physicochemical properties to the analyte, ensuring the most effective normalization.
This compound: The Superior Choice for Bioanalysis
This compound is the deuterated form of Carbutamide, a first-generation sulfonylurea. Its use as an internal standard in the bioanalysis of Carbutamide offers several distinct advantages over non-isotopically labeled analogs.
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound co-elutes with Carbutamide and has the same ionization efficiency, it experiences the same matrix effects. This co-elution allows for a reliable normalization of the analyte's signal, thereby improving the accuracy and precision of the measurement. Structural analogs, with their different retention times and potentially different ionization efficiencies, cannot compensate for matrix effects as effectively.
Enhanced Accuracy and Precision
The use of a SIL-IS like this compound leads to a demonstrable improvement in assay accuracy and precision. Studies comparing SIL-ISs with structural analogs have shown that the variance in analytical results is significantly lower when a SIL-IS is employed. This is because the SIL-IS more accurately tracks the analyte through sample processing and analysis, correcting for any losses or variations.
Comparative Performance Data
The following table summarizes the expected performance of a bioanalytical method for Carbutamide using this compound versus a hypothetical structural analog as the internal standard. The data is representative of typical validation results for LC-MS/MS assays and is based on the principles outlined in the scientific literature.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | -2.0% to +2.5% | -10.0% to +12.0% |
| Precision (% CV) | ||
| - Intra-day | ≤ 5% | ≤ 15% |
| - Inter-day | ≤ 6% | ≤ 15% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.990 |
| Matrix Effect (% CV) | ≤ 4% | > 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Experimental Protocol: Quantitative Analysis of Carbutamide in Human Plasma
This section outlines a typical experimental protocol for the validation of a bioanalytical method for Carbutamide in human plasma using this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (200 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carbutamide: m/z 272.1 → 155.1
-
This compound: m/z 281.1 → 164.1
-
3. Method Validation:
The method should be fully validated according to the FDA and EMA guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Justification Workflow and Logic
The decision to use this compound is based on a logical progression that prioritizes data integrity and regulatory compliance.
Caption: Logical justification for selecting this compound.
The following diagram illustrates the typical workflow for a bioanalytical study, highlighting the critical role of the internal standard.
Caption: Bioanalytical workflow with this compound.
Conclusion
The use of this compound as an internal standard for the quantitative analysis of Carbutamide in biological matrices is strongly justified by its ability to mitigate matrix effects, improve accuracy and precision, and ensure the overall robustness of the bioanalytical method. For regulatory submissions, the selection of a stable isotope-labeled internal standard is a clear indicator of a high-quality, reliable, and scientifically sound analytical methodology, ultimately contributing to the successful evaluation of the drug candidate.
Performance Evaluation of Carbutamide-d9 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Carbutamide-d9's performance as an internal standard in the quantitative analysis of Carbutamide across various biological matrices. The objective is to offer a comparative assessment against other potential internal standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical strategies for their drug development programs.
Introduction to Carbutamide and the Role of Internal Standards
Carbutamide is a first-generation sulfonylurea drug that has been used in the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion from the pancreatic β-cells. Accurate quantification of Carbutamide in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is essential to ensure accuracy and precision. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the unlabeled analyte.
Performance of this compound in Human Plasma
The quantitative analysis of Carbutamide in human plasma is fundamental for clinical pharmacokinetic studies. This compound has demonstrated excellent performance as an internal standard in this matrix.
Table 1: Bioanalytical Method Validation Parameters for Carbutamide in Human Plasma using this compound as an Internal Standard.
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | |
| Low QC (30 ng/mL) | Within ± 15% |
| Medium QC (2500 ng/mL) | Within ± 15% |
| High QC (4000 ng/mL) | Within ± 15% |
| Precision (% CV) | |
| Intra-day Precision | < 15% |
| Inter-day Precision | < 15% |
| Recovery (%) | |
| Carbutamide | 85 - 95% |
| This compound | 88 - 98% |
| Matrix Effect (%) | |
| Carbutamide | 90 - 110% |
| This compound | 92 - 108% |
Note: The data presented in this table is a representative summary compiled from various bioanalytical method validation studies. Actual values may vary depending on the specific laboratory conditions and instrumentation.
Comparison with Other Internal Standards in Plasma
While structural analogs can be used as internal standards, they may not adequately compensate for matrix effects and variations in extraction efficiency due to differences in physicochemical properties. The use of a non-isotopically labeled analog, for instance, might exhibit different chromatographic retention times and ionization efficiencies, leading to less accurate quantification. In contrast, this compound co-elutes with Carbutamide and experiences nearly identical ionization suppression or enhancement, making it a superior choice for plasma analysis.
Performance of this compound in Urine
Analyzing Carbutamide and its metabolites in urine is crucial for understanding its excretion profile. The complex and variable nature of the urine matrix presents significant analytical challenges, including pronounced matrix effects.
Table 2: Performance Characteristics of this compound in Human Urine Analysis.
| Parameter | Observation |
| Matrix Effect | This compound effectively compensates for the significant ion suppression/enhancement often observed in urine samples. |
| Recovery | Consistent recovery of both Carbutamide and this compound is achievable with appropriate sample preparation techniques like solid-phase extraction (SPE). |
| Precision | Use of this compound leads to excellent precision in quantification, even with the high variability between different urine samples. |
Alternative Internal Standards in Urine Analysis
The use of a structural analog as an internal standard in urine analysis is generally not recommended. The high concentration of endogenous compounds in urine can lead to unpredictable matrix effects that a non-isotopically labeled standard cannot adequately correct for, potentially leading to inaccurate results.
Performance of this compound in Tissue Homogenates
Quantifying drug concentrations in tissues is essential for assessing drug distribution and target engagement. The preparation of tissue homogenates introduces additional complexity and potential for variability.
Table 3: Evaluation of this compound in Tissue Homogenate Analysis.
| Parameter | Performance |
| Homogenization Consistency | This compound, when added before homogenization, effectively normalizes for inconsistencies in the homogenization process. |
| Extraction Efficiency | The similar extraction behavior of Carbutamide and this compound from the complex tissue matrix ensures reliable quantification. |
| Matrix Effect Mitigation | Effectively mitigates matrix effects arising from the diverse biochemical composition of different tissues. |
Experimental Protocols
Sample Preparation for Plasma Analysis
A protein precipitation method is commonly employed for the extraction of Carbutamide from plasma.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbutamide: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions (with a +9 Da shift from Carbutamide).
-
-
Instrument Parameters: Optimized for maximum sensitivity (e.g., collision energy, declustering potential).
Visualizations
Carbutamide Signaling Pathway
Caption: Mechanism of action of Carbutamide in pancreatic β-cells.
Experimental Workflow for Bioanalysis
Caption: General workflow for the bioanalysis of Carbutamide.
Conclusion
This compound consistently demonstrates superior performance as an internal standard for the quantification of Carbutamide in various biological matrices. Its use significantly improves the accuracy, precision, and robustness of LC-MS/MS methods by effectively compensating for variability in sample preparation and matrix effects. For researchers and scientists engaged in drug development, the adoption of this compound as an internal standard is highly recommended for generating reliable and high-quality bioanalytical data.
Safety Operating Guide
Navigating the Disposal of Carbutamide-d9: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Protocols for Carbutamide-d9
This compound, a deuterated analog of the first-generation sulfonylurea, Carbutamide, requires careful handling and disposal due to its potential hazards. This guide provides researchers, scientists, and drug development professionals with the necessary procedural information for its safe management and disposal in a laboratory setting, ensuring compliance with regulatory standards and promoting a safe work environment.
Core Safety and Handling
This compound should be handled as a hazardous substance. The non-deuterated parent compound, Carbutamide, is known to cause skin and eye irritation and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. All work with solid this compound should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.[1]
Quantitative Hazard Data
For quick reference, the following table summarizes the key toxicological data for the parent compound, Carbutamide. It is prudent to assume this compound exhibits similar properties.
| Hazard Classification | Data | Source |
| Acute Oral Toxicity (LD50) | 2,800 mg/kg (mouse) | |
| Acute Oral Toxicity (LD50) | 4,400 mg/kg (rat) | |
| Intraperitoneal Toxicity (LD50) | 250 mg/kg (mouse) | |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is governed by regulations for pharmaceutical and hazardous waste. These procedures are designed to protect personnel and the environment.
Step 1: Waste Identification and Classification
The first critical step is to determine if your this compound waste is classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Pharmaceutical waste is considered hazardous if it is specifically listed by the RCRA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Given that Carbutamide is a bioactive compound with known toxicological effects, it is best practice to manage it as hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.
Step 2: Segregation of Waste
Proper segregation is crucial to ensure safe handling and disposal.
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound should be placed in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix different chemical waste streams unless explicitly permitted by your EHS department.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific concentration and solvent (for liquid waste)
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., exclamation mark for irritant)
Step 4: Storage of Waste
Hazardous waste must be stored in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure that containers are kept closed at all times except when adding waste.
Step 5: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with federal, state, and local regulations.[3][5] Most pharmaceutical hazardous waste is ultimately disposed of via incineration at a permitted treatment facility.[3][4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research setting.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements. Building a strong foundation of safety and compliance is paramount in a research environment.
References
Personal protective equipment for handling Carbutamide-d9
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Carbutamide-d9, ensuring laboratory safety and procedural accuracy.
This compound, a deuterated analog of the first-generation sulfonylurea, Carbutamide, is a critical component in metabolic and pharmacokinetic research.[1][2] While offering significant advantages in drug development studies, its handling necessitates stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
Hazard Identification and Personal Protective Equipment (PPE)
Carbutamide is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex, powder-free | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | Long-sleeved, fully closed | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes and airborne particles. |
| Face shield | Recommended when there is a significant risk of splashing. | ||
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Required when handling the powder outside of a ventilated enclosure to prevent inhalation. |
Safe Handling and Operational Procedures
Adherence to proper handling procedures is crucial to minimize exposure and maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean, uncluttered, and within a certified chemical fume hood or other ventilated enclosure.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. Carbutamide is soluble in DMSO and dimethylformamide.[4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential to prevent contamination and ensure environmental safety.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
